Product packaging for 8-Bromo-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 75416-51-2)

8-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1338643
CAS No.: 75416-51-2
M. Wt: 212.09 g/mol
InChI Key: KHWGHUZYXQPIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN B1338643 8-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 75416-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGHUZYXQPIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504986
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75416-51-2
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75416-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance, presented in a format tailored for scientific and drug development applications.

Core Chemical and Physical Properties

This compound is a substituted tetrahydroisoquinoline with a bromine atom at the 8th position of the aromatic ring. Its chemical structure and core properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Colorless viscous oil[1]
Boiling Point 294.3 °C at 760 mmHg
Density 1.428 g/cm³
Flash Point 131.8 °C
pKa 8.88 ± 0.20 (Predicted)[1]
Melting Point Data not available for the 8-bromo isomer. The regioisomeric 7-Bromo-1,2,3,4-tetrahydroisoquinoline has a melting point of 32-35 °C.[2][3]
Solubility The hydrochloride salt is soluble in water and organic solvents.[4] The 7-bromo isomer is reported to be insoluble in water.[3] Specific quantitative data for the 8-bromo free base is not readily available.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not fully available in the public domain. However, characteristic spectral features for related tetrahydroisoquinoline derivatives have been reported. For instance, ¹H NMR spectra of tetrahydroisoquinolines typically show characteristic signals for the aliphatic protons in the C1, C3, and C4 positions, as well as aromatic protons. ¹³C NMR spectra would correspondingly show signals for the nine carbon atoms.

Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis.[1] Its synthesis often involves the separation of isomeric mixtures.

Experimental Protocol: Synthesis and Purification

A reported method for the synthesis and separation of this compound is as follows:

  • Reaction Setup: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

  • Reaction Condition: The reaction mixture is heated to reflux overnight.[1]

  • Work-up: The mixture is subsequently concentrated. The residue is extracted with dichloromethane. The combined organic layers are washed sequentially with water and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure.[1]

  • Purification: The crude product is purified by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent. This allows for the separation of this compound (which elutes as the first fraction and is a colorless viscous oil) from 6-bromo-1,2,3,4-tetrahydroisoquinoline (the second fraction, a white solid).[1]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow A Starting Material: Mixture of 6- and 8-bromo trifluoroacetamides B Reaction: Methanol, aq. Na2CO3, Reflux A->B C Work-up: Concentration, Extraction (DCM), Washing, Drying B->C D Purification: Silica Gel Column Chromatography (0-2% MeOH in Chloroform) C->D E Product 1: This compound (First Fraction) D->E F Product 2: 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Second Fraction) D->F

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

Modulation of Signaling Pathways by Tetrahydroisoquinoline Derivatives

Recent studies on tetrahydroisoquinoline-based aldoximes have shed light on their potential to modulate cellular signaling pathways. Specifically, these derivatives have been shown to stimulate the mitochondria-mediated intrinsic apoptosis pathway. This activation proceeds through the ERK1/2 and p38-MAPK signaling cascades, ultimately leading to the activation of initiator caspase 9 and executive caspase 3, and subsequent DNA damage.[6]

The following diagram depicts the proposed signaling pathway initiated by certain tetrahydroisoquinoline derivatives.

G Apoptosis Signaling Pathway Modulated by Tetrahydroisoquinoline Derivatives cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus THIQ Derivative THIQ Derivative ERK1/2 ERK1/2 THIQ Derivative->ERK1/2 p38-MAPK p38-MAPK THIQ Derivative->p38-MAPK Mitochondria Mitochondria ERK1/2->Mitochondria p38-MAPK->Mitochondria Caspase 9 Caspase 9 Mitochondria->Caspase 9 Caspase 3 Caspase 3 Caspase 9->Caspase 3 DNA Damage DNA Damage Caspase 3->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Apoptosis Signaling Pathway

It is important to note that this signaling activity has been demonstrated for derivatives of tetrahydroisoquinoline and further research is required to determine if this compound itself exhibits similar properties.

Other Reported Activities of Tetrahydroisoquinoline Analogs

The broader class of tetrahydroisoquinoline analogs has been associated with various biological activities, including:

  • Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors, suggesting their potential as anticancer agents.[7]

  • Dopamine D₂ Receptor-Blocking Activity: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D₂ receptor-blocking activity.[5]

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of interesting physicochemical properties. While specific biological activity data for this particular compound is limited, the broader class of tetrahydroisoquinolines, and its derivatives, demonstrate significant potential in modulating key signaling pathways relevant to drug discovery. This technical guide provides a foundational understanding of its chemical properties and highlights areas for future research, particularly in elucidating its specific biological functions and therapeutic potential.

References

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known characteristics of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core structure substituted with a bromine atom at the 8-position of the aromatic ring.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 75416-51-2[1][2]
Chemical Formula C₉H₁₀BrN[1][2][3]
Molecular Weight 212.09 g/mol [1][2]
Canonical SMILES C1CNCC2=C1C=CC=C2Br[1]
InChI Key KHWGHUZYXQPIKA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Appearance Off-white to yellow solid-liquid mixture[2]
Boiling Point 294.3 °C at 760 mmHg[3]
Density 1.428 g/cm³[3]
Flash Point 131.8 °C[3]
pKa (Predicted) 8.88 ± 0.20[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, based on its chemical structure and data from related compounds, the following spectral characteristics can be anticipated.

Mass Spectrometry

A reported mass spectrum indicates a protonated molecule [M+H]⁺ at m/z 211.9, which is consistent with the molecular weight of the compound.[2]

Table of Expected Mass Spectrometry Fragments:

m/zIonPossible Fragmentation Pathway
212/214[M]⁺Molecular ion (presence of Br isotope pattern)
211/213[M-H]⁺Loss of a hydrogen atom
183/185[M-C₂H₄]⁺Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring
132[M-Br]⁺Loss of the bromine atom
104[C₈H₁₀]⁺Further fragmentation
NMR Spectroscopy (Predicted)

¹H NMR:

  • Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.8-7.5 ppm. The bromine atom at the 8-position will influence the chemical shifts and coupling patterns of the protons on the aromatic ring.

  • Methylene Protons (-CH₂-): The four methylene groups of the tetrahydroisoquinoline ring are expected to show signals in the range of δ 2.5-4.5 ppm. These would likely appear as multiplets due to spin-spin coupling.

¹³C NMR:

  • Aromatic Carbons (Ar-C): Aromatic carbons are expected in the range of δ 120-140 ppm. The carbon attached to the bromine (C8) would be significantly shifted.

  • Methylene Carbons (-CH₂-): The aliphatic carbons of the tetrahydroisoquinoline ring are expected to resonate in the range of δ 25-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H StretchSecondary Amine
2850-3000C-H StretchAliphatic
3000-3100C-H StretchAromatic
1550-1650C=C StretchAromatic Ring
1000-1100C-N StretchAmine
500-700C-Br StretchBromo-aromatic

Synthesis and Purification

This compound is primarily used as an intermediate in organic synthesis.[2] A detailed experimental protocol for its synthesis has been reported and is outlined below.

Experimental Protocol: Synthesis

The synthesis involves the deprotection of a mixture of N-protected 6-bromo and 8-bromo-3,4-dihydroisoquinolines.

Materials:

  • A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

  • Methanol (MeOH)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Chloroform (CHCl₃)

Procedure:

  • A solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL) is prepared.[2]

  • The mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and its 8-bromo isomer (3 g, 9.7 mmol) is added to the solvent mixture.[2]

  • The reaction mixture is heated to reflux and stirred overnight.[2]

  • The mixture is then concentrated under reduced pressure.[2]

  • The resulting residue is extracted with dichloromethane.[2]

  • The organic layers are combined and washed sequentially with water and saturated sodium chloride solution.[2]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[2]

Purification Protocol

The crude product is purified by silica gel column chromatography.

Procedure:

  • A silica gel column (230-400 mesh) is prepared.[2]

  • The crude product is loaded onto the column.

  • The column is eluted with a gradient of 0-2% methanol in chloroform.[2]

  • This compound is collected as the first fraction, yielding a colorless viscous oil (0.45 g, 22% yield).[2]

  • The second fraction contains 6-bromo-1,2,3,4-tetrahydroisoquinoline as a white solid (1.0 g, 48% yield).[2]

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_extraction Workup cluster_purification Purification start Starting Materials: - Mixture of 6- and 8-bromo protected isoquinolines - Methanol - Sat. aq. Na₂CO₃ reflux Reflux Overnight start->reflux Heat concentrate Concentrate reflux->concentrate Cool and Evaporate extract Extract with CH₂Cl₂ concentrate->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography (0-2% MeOH in CHCl₃) evaporate->chromatography product 8-Bromo-1,2,3,4- tetrahydroisoquinoline (Colorless Oil, 22% Yield) chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

General Biological Profile of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects, including:

  • Antitumor

  • Antibacterial

  • Antiviral

  • Antifungal

  • Anticancer

  • Anti-inflammatory

Potential Areas of Investigation

Given the known activities of related tetrahydroisoquinoline analogs, this compound could be a candidate for investigation in the following areas:

  • Dopaminergic, Serotonergic, and Adrenergic Receptor Modulation: Many THIQ derivatives are known to interact with monoamine neurotransmitter systems. The position and nature of substituents on the aromatic ring can significantly influence receptor affinity and selectivity.

  • Enzyme Inhibition: The THIQ scaffold is present in various enzyme inhibitors. The 8-bromo substituent could play a role in binding to the active site of certain enzymes.

Further research is required to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in organic synthesis and drug discovery. This document details established synthetic routes, including multi-step pathways commencing from isoquinoline and direct cyclization strategies. Each method is presented with detailed experimental protocols, and a comparative summary of quantitative data is provided for ease of reference.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two main strategies:

  • Modification of the Isoquinoline Core: This involves the synthesis of a substituted isoquinoline precursor, such as 8-bromoisoquinoline, followed by the reduction of the heterocyclic ring system.

  • Direct Cyclization Reactions: These methods, most notably the Pictet-Spengler reaction, construct the tetrahydroisoquinoline ring system from an appropriately substituted phenethylamine derivative.

A third, more direct but lower-yielding method, involves the deprotection of a complex precursor mixture.

Method 1: Multi-step Synthesis from Isoquinoline

This pathway involves the initial synthesis of 8-bromoisoquinoline from isoquinoline, which is then subsequently reduced to the desired this compound.

Logical Workflow for Multi-step Synthesis from Isoquinoline

Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Bromination 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline Nitration 8-Aminoisoquinoline 8-Aminoisoquinoline 5-Bromo-8-nitroisoquinoline->8-Aminoisoquinoline Reduction & Debromination 8-Bromoisoquinoline 8-Bromoisoquinoline 8-Aminoisoquinoline->8-Bromoisoquinoline Sandmeyer Reaction This compound 8-Bromo-1,2,3,4- tetrahydroisoquinoline 8-Bromoisoquinoline->this compound Reduction

A multi-step synthetic pathway to the target compound.
Experimental Protocols

Step 1a: Synthesis of 5-Bromoisoquinoline [1]

  • Procedure: To a well-stirred solution of concentrated sulfuric acid (340 mL) cooled to 0°C, isoquinoline (44.0 g, 330 mmol) is slowly added, maintaining the temperature below 30°C. The solution is then cooled to -25°C, and N-bromosuccinimide (64.6 g, 363 mmol) is added in portions, keeping the temperature between -22 and -26°C. The mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C. The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C. The resulting suspension is extracted with diethyl ether. The combined organic phases are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline.

  • Yield: 47-49%

Step 1b: Synthesis of 5-Bromo-8-nitroisoquinoline [1]

  • Procedure: Following the bromination of isoquinoline as described in Step 1a, without isolation of 5-bromoisoquinoline, the reaction mixture is poured onto crushed ice. The resulting mixture is treated with potassium nitrate. The crude product is isolated and recrystallized from a mixture of heptane and toluene.

  • Yield: 47-51%

Step 1c: Synthesis of 8-Aminoisoquinoline [2]

  • Procedure: 5-Bromo-8-nitroisoquinoline is subjected to catalytic hydrogenation using 10% Pd/C in a mixture of DMF and triethylamine under a hydrogen atmosphere. This reaction reduces the nitro group and removes the bromo substituent.

  • Yield: Not specified.

Step 1d: Synthesis of 8-Bromoisoquinoline [2]

  • Procedure: 8-Aminoisoquinoline undergoes a Sandmeyer reaction. The amino group is diazotized using sodium nitrite in the presence of hydrobromic acid at 0-5°C. The resulting diazonium salt is then treated with copper(I) bromide in hydrobromic acid to yield 8-bromoisoquinoline.

  • Yield: Not specified.

Step 1e: Reduction of 8-Bromoisoquinoline to this compound

  • General Procedure (Catalytic Hydrogenation): 8-Bromoisoquinoline is dissolved in a suitable solvent such as acetic acid or ethanol. A platinum-based catalyst, such as platinum oxide (Adam's catalyst), is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50 psi) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified.

  • General Procedure (Sodium Borohydride Reduction): 8-Bromoisoquinoline is first N-alkylated, for example with methyl iodide, to form the 8-bromo-2-methylisoquinolinium iodide. This salt is then dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. After the reaction is complete, water is added, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-methylated product, which can be N-demethylated if required. A similar procedure has been described for the reduction of an 8-fluoro-2-methylisoquinolinium salt, yielding the corresponding tetrahydroisoquinoline in 87% yield.[2]

Step Starting Material Product Key Reagents Yield (%) Reference
1aIsoquinoline5-BromoisoquinolineNBS, H₂SO₄47-49[1]
1b5-Bromoisoquinoline5-Bromo-8-nitroisoquinolineKNO₃, H₂SO₄47-51[1]
1c5-Bromo-8-nitroisoquinoline8-AminoisoquinolineH₂, 10% Pd/CN/A[2]
1d8-Aminoisoquinoline8-BromoisoquinolineNaNO₂, CuBr, HBrN/A[2]
1e8-BromoisoquinolineThis compoundPtO₂, H₂ or 1. MeI, 2. NaBH₄N/AGeneral Method

Method 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical starting material is 2-(2-bromophenyl)ethylamine.

Pictet-Spengler Reaction Workflow

2-(2-Bromophenyl)ethylamine 2-(2-Bromophenyl)ethylamine Iminium_Ion Iminium Ion Intermediate 2-(2-Bromophenyl)ethylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion 8-Bromo-THIQ 8-Bromo-1,2,3,4- tetrahydroisoquinoline Iminium_Ion->8-Bromo-THIQ Intramolecular Cyclization

Direct synthesis via the Pictet-Spengler reaction.
Experimental Protocol

  • General Procedure: 2-(2-Bromophenyl)ethylamine is dissolved in a suitable solvent, and an aqueous solution of formaldehyde is added. The mixture is then treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Note: While 2-(2-bromophenyl)ethylamine is commercially available, a specific, optimized protocol for its Pictet-Spengler reaction with formaldehyde to yield the 8-bromo isomer was not found in the surveyed literature. The described procedure is a general method based on established Pictet-Spengler reaction conditions.[3][4] The electron-withdrawing nature of the bromine atom may necessitate harsher reaction conditions (e.g., stronger acid, higher temperature) compared to syntheses with electron-donating substituents on the aromatic ring.[3]

Starting Materials Product Key Reagents Yield (%) Reference
2-(2-Bromophenyl)ethylamine, FormaldehydeThis compoundStrong Acid (e.g., HCl, TFA)N/AGeneral Method

Method 3: Deprotection of a Trifluoroacetophenone Adduct

This method provides a direct route to this compound, albeit in a low yield and as part of a mixture of isomers.

Experimental Protocol[5]
  • Procedure: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL). The reaction mixture is heated to reflux overnight and subsequently concentrated. The residue is extracted with dichloromethane. The combined organic layers are washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography (0-2% methanol/chloroform) to give this compound as the first fraction.

  • Yield: 22%

Starting Material Product Key Reagents Yield (%) Reference
Mixture of 6- and 8-bromo trifluoroacetophenone adductsThis compoundMethanol, Sodium Carbonate22[5]

Conclusion

This guide has outlined three distinct synthetic strategies for the preparation of this compound. The multi-step synthesis starting from isoquinoline is a well-documented but lengthy approach. The Pictet-Spengler reaction offers a more direct route, though specific conditions for the 2-(2-bromophenyl)ethylamine substrate require optimization. The deprotection method is the most direct but suffers from low yield and the need to separate isomers. The choice of the most suitable method will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the required purity of the final product. Further research into optimizing the Pictet-Spengler conditions for this specific substrate could provide a more efficient and high-yielding synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₉H₁₀BrN--INVALID-LINK--
Molecular Weight212.09 g/mol --INVALID-LINK--
Mass Spectrum (ESI-MS)m/z: 211.9 [M + H]⁺--INVALID-LINK--[1][2]
Table 2: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5m1HAr-H
~6.9 - 7.1m2HAr-H
~4.0 - 4.2s2HC1-H₂
~3.1 - 3.3t2HC3-H₂
~2.8 - 3.0t2HC4-H₂
~2.0 - 2.5br s1HN-H
Table 3: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

Chemical Shift (ppm)Assignment
~135 - 138Ar-C
~130 - 133Ar-C
~128 - 130Ar-C
~125 - 127Ar-C
~122 - 124Ar-C-Br
~120 - 122Ar-C
~45 - 48C1
~40 - 43C3
~28 - 31C4
Table 4: Predicted FT-IR Spectral Data

Disclaimer: The following FT-IR data is predicted and has not been experimentally verified in the available literature. Actual experimental values may vary.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch
3000 - 3100MediumAromatic C-H Stretch
2850 - 2950MediumAliphatic C-H Stretch
1550 - 1600StrongAromatic C=C Stretch
1450 - 1500MediumC-H Bend
1000 - 1100StrongC-N Stretch
600 - 800StrongC-Br Stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the reviewed literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such data for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would typically be acquired on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, would be employed. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required. The spectral width would be set to approximately 200-250 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The reported mass spectrum (m/z: 211.9 [M + H]⁺) was likely obtained using a soft ionization technique such as Electrospray Ionization (ESI).[1][2]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

  • Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized batch of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Purification->NMR Interpretation Spectral Data Interpretation & Structural Assignment MS->Interpretation IR->Interpretation NMR->Interpretation Verification Structure Verification & Purity Assessment Interpretation->Verification

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 75416-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQs are a significant scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active compounds.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics. The tetrahydroisoquinoline motif is well-established for its diverse biological activities, including but not limited to, anticancer, antibacterial, antifungal, and neuropharmacological effects.[1][4] this compound, with its reactive bromine atom, serves as a versatile building block for the synthesis of a wide array of substituted THIQ derivatives, enabling extensive structure-activity relationship (SAR) studies.[5][6]

Chemical and Physical Properties

This compound is a stable compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 75416-51-2[7][8]
Molecular Formula C₉H₁₀BrN[7][8]
Molecular Weight 212.09 g/mol [7]
Appearance Off-white to yellow solid-liquid mixture or colorless viscous oil.[7]
Boiling Point 294.3 °C at 760 mmHg[8]
Density 1.428 g/cm³[7]
Flash Point 131.8 °C[8]
pKa 8.88 ± 0.20 (Predicted)
Storage Store at 2-8°C, protected from light.[7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a brominated isoquinoline precursor. A detailed experimental protocol is provided below, based on reported literature.[7]

Experimental Protocol: Synthesis from a Mixture of Bromo-dihydroisoquinolinyl-trifluoroethanones

This protocol describes the synthesis of this compound from a mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[7]

Materials:

  • Mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol)

  • Methanol (20 mL)

  • Saturated aqueous sodium carbonate (20 mL)

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

  • Methanol/chloroform solution (0-2%)

Procedure:

  • To a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL), add the mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol).

  • Heat the reaction mixture to reflux overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as the eluent.

  • This compound is obtained as the first fraction.

Results:

  • Yield: 0.45 g (22%)

  • Appearance: Colorless viscous oil

  • Mass Spectrum (MS) m/z: 211.9 [M + H]⁺

Synthetic Workflow

SynthesisWorkflow Reactants 1-(bromo-dihydroisoquinolinyl)- 2,2,2-trifluoroethanone mixture Reaction Reflux in Methanol/aq. Na2CO3 Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 8-Bromo-1,2,3,4- tetrahydroisoquinoline Purification->Product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

While this compound itself is not extensively studied for its biological activity, it serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active molecules. The bromine atom at the 8-position is a key functional group that allows for various chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce different substituents and explore the chemical space around the THIQ scaffold.[5]

General Biological Activities of Tetrahydroisoquinoline Derivatives

The THIQ core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities:

  • Anticancer Activity: Many THIQ derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

  • Antibacterial and Antifungal Activity: The THIQ nucleus is found in compounds with significant activity against various bacterial and fungal strains.[3]

  • Neuropharmacological Activity: THIQ derivatives have been investigated for their effects on the central nervous system, including their potential as anticonvulsant and bradycardic agents.[2][9]

Structure-Activity Relationship (SAR) Insights

The versatility of the 8-bromo-THIQ scaffold allows for systematic modifications to probe structure-activity relationships. Key areas of modification include:

  • N-Substitution: The secondary amine of the THIQ ring can be readily alkylated or acylated to introduce a variety of side chains, which can significantly impact biological activity.[9]

  • Substitution at the 8-position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, allowing for the exploration of the steric and electronic requirements for interaction with biological targets.[5]

Logical Relationship in Derivative Synthesis

SAR_Logic Start 8-Bromo-1,2,3,4- tetrahydroisoquinoline N_Sub N-Alkylation / N-Acylation Start->N_Sub C8_Sub C-8 Cross-Coupling (e.g., Suzuki, Buchwald) Start->C8_Sub N_Deriv N-Substituted Derivatives N_Sub->N_Deriv Combined_Deriv N- and C-8 Disubstituted Derivatives N_Sub->Combined_Deriv C8_Deriv C-8 Substituted Derivatives C8_Sub->C8_Deriv C8_Sub->Combined_Deriv N_Deriv->C8_Sub Bio_Eval Biological Evaluation N_Deriv->Bio_Eval C8_Deriv->N_Sub C8_Deriv->Bio_Eval Combined_Deriv->Bio_Eval SAR Structure-Activity Relationship Bio_Eval->SAR

References

An In-depth Technical Guide on the Physical Properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Properties

This compound is a bicyclic compound featuring a tetrahydroisoquinoline core with a bromine atom at the 8-position.[1] Its chemical structure plays a significant role in its physical and chemical characteristics.

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of this compound:

PropertyValueSource
Molecular Formula C₉H₁₀BrN[2][3]
Molecular Weight 212.09 g/mol [3][4][5]
Appearance Colorless viscous oil or colorless to pale yellow liquid/solid[1][4][6]
Boiling Point 294.3 °C at 760 mmHg[2][4][7]
Density 1.428 g/cm³[2][4][8]
Flash Point 131.8 °C[2][4][7]
pKa 8.88 ± 0.20 (Predicted)[8]
LogP 2.4236[2]

Note: The physical state of this compound has been reported as both a viscous oil and a solid, which may depend on the purity of the sample.[1][4] While a specific melting point for the 8-bromo isomer is not widely reported, the related 7-bromo isomer has a melting point of 32-35°C.[9]

Solubility

This compound is generally soluble in organic solvents and exhibits limited solubility in water.[1]

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reduction of a precursor. The following is a representative experimental protocol:

Reaction: A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[4][6] The reaction mixture is heated to reflux overnight and then concentrated.[4][6]

Extraction: The resulting residue is extracted with dichloromethane. The organic layers are combined and washed sequentially with water and a saturated sodium chloride solution.[4][6]

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation under reduced pressure.[4][6]

Purification: The crude product is purified using silica gel column chromatography (230-400 mesh) with a 0-2% methanol/chloroform solution as the eluent.[4][6] This process yields this compound as a colorless viscous oil.[4][6]

Characterization: The final product can be characterized by mass spectrometry, with an expected m/z of 211.9 [M + H]⁺.[4][6]

Synthesis_Workflow cluster_reaction Reaction cluster_extraction Extraction cluster_purification Purification & Characterization start Starting Materials: - 1-(bromo-dihydroisoquinolin...)-trifluoroacetophenone isomers - Methanol - Sat. aq. Na2CO3 reflux Reflux Overnight start->reflux concentrate Concentrate reflux->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography (0-2% MeOH/CHCl3) evaporate->chromatography product Final Product: 8-Bromo-1,2,3,4- tetrahydroisoquinoline (Colorless Viscous Oil) chromatography->product characterization Characterization (Mass Spectrometry) product->characterization

Synthesis and Purification Workflow for this compound.

General Methodologies for Determining Physical Properties

While specific experimental details for determining the physical properties of this compound are not extensively published, standard laboratory procedures for organic compounds are applicable.

Boiling Point Determination

The boiling point of a liquid organic compound is typically determined via distillation.[10] The procedure involves heating the liquid in a distillation flask and recording the temperature at which the vapor phase is in equilibrium with the liquid phase, as indicated by a stable temperature reading on a thermometer placed in the vapor path.[10]

Density Measurement

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a balance.

Melting Point Determination

For solid compounds, the melting point is determined using a melting point apparatus.[10] A small amount of the powdered solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded as the melting point.[10]

Physical_Property_Determination cluster_boiling_point Boiling Point Determination cluster_density Density Measurement cluster_melting_point Melting Point Determination bp_start Liquid Sample bp_distill Simple Distillation bp_start->bp_distill bp_measure Record Stable Vapor Temperature bp_distill->bp_measure bp_result Boiling Point bp_measure->bp_result d_start Liquid Sample d_measure Measure Mass of a Known Volume d_start->d_measure d_calculate Calculate Density (Mass/Volume) d_measure->d_calculate d_result Density d_calculate->d_result mp_start Solid Sample mp_prepare Pack in Capillary Tube mp_start->mp_prepare mp_heat Slow Heating in Melting Point Apparatus mp_prepare->mp_heat mp_observe Record Temperature Range of Melting mp_heat->mp_observe mp_result Melting Point mp_observe->mp_result

General Experimental Workflows for Physical Property Determination.

This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, consulting primary research articles and chemical databases is recommended.

References

Starting materials for 8-Bromo-1,2,3,4-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate in organic synthesis. The document outlines key starting materials, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: the construction of the tetrahydroisoquinoline ring system with a pre-existing bromine substituent on the aromatic ring, or the reduction of a brominated isoquinoline core. The most prominent methods for the former are the Pictet-Spengler and Bischler-Napieralski reactions.

Ring Closure Reactions on Acyclic Precursors

These methods involve the cyclization of a substituted phenethylamine derivative to form the tetrahydroisoquinoline scaffold. The strategic placement of a bromine atom on the starting phenyl ring directs the formation of the desired 8-bromo isomer.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[1][2][3][4][5][6] For the synthesis of this compound, the key starting material is 2-(2-bromophenyl)ethylamine. The reaction with formaldehyde, typically in the presence of a strong acid, leads to the desired product. Due to the electron-withdrawing nature of the bromine atom, which deactivates the aromatic ring towards electrophilic substitution, harsher reaction conditions such as higher temperatures and strong acids are generally required for successful cyclization.[1]

The Bischler-Napieralski reaction is a two-step process for the synthesis of tetrahydroisoquinolines. It begins with the acylation of a β-phenylethylamine, followed by the cyclization of the resulting N-acyl derivative using a dehydrating agent to form a 3,4-dihydroisoquinoline.[7][8][9][10] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. For the synthesis of this compound, N-acyl-2-(2-bromophenyl)ethylamine is the key precursor. Given the deactivating effect of the bromine substituent, potent dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) are often necessary to drive the cyclization.[7][9] The subsequent reduction of the resulting 8-bromo-3,4-dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride.

Reduction of 8-Bromoisoquinoline

An alternative and direct route to this compound involves the reduction of the corresponding aromatic precursor, 8-bromoisoquinoline. This can be accomplished through catalytic hydrogenation or chemical reduction. Catalytic hydrogenation over platinum or palladium catalysts can be employed, although care must be taken to avoid dehalogenation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound.

Synthetic RouteStarting MaterialKey ReagentsProductYield (%)Reference
Deprotection/Rearrangement1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanoneMethanol, Saturated aq. Na₂CO₃This compound22%[11]
Catalytic Hydrogenation8-BromoquinolineRe₂S₇/C, H₂ (30 atm)8-Bromo-1,2,3,4-tetrahydroquinoline*~50%N/A

Note: The yield is for the analogous 8-bromo-1,2,3,4-tetrahydroquinoline, suggesting a similar range for the isoquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis from a Trifluoroacetophenone Derivative

This protocol describes the synthesis of this compound from a mixture containing 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.[11]

Materials:

  • Mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol)

  • Methanol (20 mL)

  • Saturated aqueous sodium carbonate (20 mL)

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

  • Methanol/chloroform eluent

Procedure:

  • To a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL), add the mixture of bromo-trifluoroethanone derivatives (3 g, 9.7 mmol).

  • Heat the reaction mixture to reflux overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (230-400 mesh) using a 0-2% methanol/chloroform solution as eluent.

  • This compound is obtained as the first fraction (colorless viscous oil, 0.45 g, 22% yield). The 6-bromo isomer is obtained as the second fraction.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_pictet_spengler Pictet-Spengler Pathway cluster_bischler_napieralski Bischler-Napieralski Pathway 8-Bromoisoquinoline 8-Bromoisoquinoline Reduction Reduction 8-Bromoisoquinoline->Reduction H₂, Catalyst or NaBH₃CN, BF₃·OEt₂ 8-Bromo-THIQ 8-Bromo-THIQ Reduction->8-Bromo-THIQ 2-Bromo-PEA 2-(2-Bromophenyl)ethylamine Pictet-Spengler Pictet-Spengler 2-Bromo-PEA->Pictet-Spengler Formaldehyde Formaldehyde Formaldehyde->Pictet-Spengler H⁺ 8-Bromo-THIQ_PS 8-Bromo-THIQ Pictet-Spengler->8-Bromo-THIQ_PS N-Acyl-2-Bromo-PEA N-Acyl-2-(2-bromophenyl)ethylamine Cyclization Cyclization N-Acyl-2-Bromo-PEA->Cyclization POCl₃/P₂O₅ 8-Bromo-DHIQ 8-Bromo-3,4-dihydroisoquinoline Cyclization->8-Bromo-DHIQ Reduction_BN Reduction_BN 8-Bromo-DHIQ->Reduction_BN [H] 8-Bromo-THIQ_BN 8-Bromo-THIQ Reduction_BN->8-Bromo-THIQ_BN

Caption: Synthetic routes to this compound.

Experimental_Workflow_Protocol_1 Start Start Reaction_Setup Combine starting material, MeOH, and aq. Na₂CO₃ Start->Reaction_Setup Reflux Reflux overnight Reaction_Setup->Reflux Concentration Concentrate under reduced pressure Reflux->Concentration Extraction Extract with Dichloromethane Concentration->Extraction Washing Wash with H₂O and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Evaporate solvent Drying->Evaporation Purification Silica gel column chromatography (0-2% MeOH in CHCl₃) Evaporation->Purification Product_Isolation Isolate 8-Bromo-THIQ (first fraction) Purification->Product_Isolation End End Product Product_Isolation->End

Caption: Experimental workflow for Protocol 1.

References

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. While not a therapeutic agent itself, its strategic importance lies in its role as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the bromine atom at the 8-position provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical and spectroscopic properties, and its application in the development of kinase inhibitors, PARP inhibitors, and dopamine receptor agonists. Detailed experimental protocols and quantitative data are presented to support researchers in their drug discovery and development endeavors.

Introduction and Historical Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif found in a vast array of natural products, most notably isoquinoline alkaloids, and synthetic compounds with diverse and potent biological activities.[1] The exploration of substituted THIQs has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents.

The "discovery" of this compound is not marked by a singular event, as is common for chemical intermediates. Instead, its history is intertwined with the broader development of synthetic methodologies for creating substituted isoquinolines and their hydrogenated derivatives. The Pictet-Spengler and Bischler-Napieralski reactions, discovered in the late 19th and early 20th centuries, laid the groundwork for accessing the THIQ scaffold. The introduction of a bromine atom, particularly at the 8-position, emerged as a strategic choice for medicinal chemists. This is because the bromo group can be readily transformed into other functional groups or used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce molecular diversity.

Initially, its applications were likely in the context of structure-activity relationship (SAR) studies, where the bromo-substituent would be used to probe the steric and electronic requirements of a biological target. More recently, with the advent of sophisticated cross-coupling technologies, this compound has become a valuable building block for constructing complex, polycyclic drug candidates, particularly in the fields of oncology and neuroscience.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueReference
Molecular Formula C₉H₁₀BrN[2]
Molecular Weight 212.09 g/mol [2]
CAS Number 75416-51-2[2]
Appearance Off-white to yellow solid-liquid mixture[2]
Boiling Point 294 °C at 760 mmHg[2]
Density 1.428 g/cm³[2]
Flash Point 132 °C[2]
pKa 8.88 ± 0.20 (Predicted)[2]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Aromatic protons (3H, multiplet), Benzylic protons (2H, singlet or multiplet), Aliphatic protons at C3 and C4 (4H, multiplets), Amine proton (1H, broad singlet). The exact chemical shifts and coupling constants would require experimental determination.
¹³C NMR Aromatic carbons (6 signals, including one attached to bromine which would be shifted), Benzylic carbon (1 signal), Aliphatic carbons at C3 and C4 (2 signals).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The protonated molecule [M+H]⁺ is observed at m/z 211.9.[2]
Infrared (IR) Spectroscopy N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching (aromatic, around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis of this compound

The synthesis of this compound can be approached through several classical methods for forming the tetrahydroisoquinoline ring system, followed by or preceded by bromination. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

General Synthetic Strategies

The logical workflow for synthesizing substituted tetrahydroisoquinolines generally involves the cyclization of a phenethylamine precursor. The choice of starting material and reaction conditions dictates the substitution pattern of the final product.

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediates & Product 2-Bromophenethylamine 2-Bromophenethylamine Pictet_Spengler Pictet-Spengler Reaction 2-Bromophenethylamine->Pictet_Spengler N-Acyl_Amide N-Acyl Amide 2-Bromophenethylamine->N-Acyl_Amide Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Pictet_Spengler Acyl_Chloride Acyl Chloride Acyl_Chloride->N-Acyl_Amide Final_Product 8-Bromo-1,2,3,4- tetrahydroisoquinoline Pictet_Spengler->Final_Product Bischler_Napieralski Bischler-Napieralski Reaction Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler_Napieralski->Dihydroisoquinoline N-Acyl_Amide->Bischler_Napieralski Dihydroisoquinoline->Final_Product Reduction PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse if unrepaired PARylation PARylation PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER SSB_Repair SSB Repaired BER->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Apoptosis Apoptosis DNA_DSB->Apoptosis in BRCA deficient cells with PARP inhibition DSB_Repair DSB Repaired HRR->DSB_Repair DSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (Derived from THIQ) PARP_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HRR impairs Dopamine_Signaling_Pathway Dopamine_Agonist Dopamine Agonist (Derived from THIQ) Dopamine_Receptor Dopamine Receptor (e.g., D2) Dopamine_Agonist->Dopamine_Receptor activates G_Protein G-protein (Gi/o) Dopamine_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response phosphorylates targets

References

8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in organic synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with its irritant properties.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Colorless viscous oil or white solid
Boiling Point 294.3°C at 760 mmHg
Flash Point 131.8°C
Density 1.428 g/cm³
CAS Number 75416-51-2

Toxicological Information

A critical gap in the available literature is the absence of quantitative toxicological data for this compound.

Toxicity DataValue
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Ecotoxicity No data available[3]

While specific toxicity data is unavailable, the GHS classification indicates that the compound is harmful if it comes into contact with skin, eyes, or is inhaled.[2] General studies on substituted tetrahydroisoquinolines suggest a wide range of biological activities, underscoring the need for cautious handling.[4]

Safe Handling and Experimental Protocols

Due to the irritant nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[2]

General Hygiene Practices
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Example Experimental Protocol: Synthesis of this compound

The following is a summarized protocol for the synthesis of this compound, highlighting key safety and handling steps.[1]

Reaction: Deprotection of a precursor mixture containing 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone.

Methodology:

  • Reagent Handling: In a fume hood, charge a round-bottom flask with the precursor mixture (3 g, 9.7 mmol), methanol (20 mL), and saturated aqueous sodium carbonate (20 mL).

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux overnight.

  • Workup:

    • After cooling, concentrate the mixture under reduced pressure.

    • Extract the residue with dichloromethane.

    • Wash the combined organic layers sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (0-2% methanol/chloroform) to yield this compound.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for safe handling and the relationship between hazards and required responses.

SafeHandlingWorkflow Acquisition Acquisition of This compound RiskAssessment Risk Assessment (Review SDS) Acquisition->RiskAssessment Before Use PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection Based on Hazards Handling Handling in Fume Hood PPE_Selection->Handling Storage Secure Storage (Cool, Dry, Ventilated) Handling->Storage Post-Experiment Waste Waste Collection (Labeled, Sealed Container) Handling->Waste During/Post-Experiment Storage->Handling For Subsequent Use Disposal Proper Disposal Waste->Disposal

Caption: Safe handling workflow for this compound.

HazardResponseDiagram cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_first_aid First Aid Measures SkinIrritation Skin Irritation (H315) Gloves Protective Gloves SkinIrritation->Gloves WashSkin Wash with Soap and Water SkinIrritation->WashSkin EyeIrritation Eye Irritation (H319) Goggles Safety Goggles EyeIrritation->Goggles RinseEyes Rinse Eyes for 15 mins EyeIrritation->RinseEyes RespiratoryIrritation Respiratory Irritation (H335) FumeHood Fume Hood RespiratoryIrritation->FumeHood FreshAir Move to Fresh Air RespiratoryIrritation->FreshAir

Caption: Relationship between hazards, PPE, and first aid for the compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen bonds in a wide array of pharmacologically active molecules. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs, making its functionalization at the 8-position a key strategy in drug discovery programs.

Introduction

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][2] The reaction is catalyzed by palladium complexes and requires a base.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in organic synthesis.[2] The synthesis of 8-substituted 1,2,3,4-tetrahydroisoquinolines is of significant interest as these motifs are present in a variety of biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (8-Bromo-1,2,3,4-tetrahydroisoquinoline) to form a Pd(II) complex.[3]

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired 8-amino-1,2,3,4-tetrahydroisoquinoline product, regenerating the Pd(0) catalyst for the next cycle.[3]

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[4]

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the catalytic cycle.[5] Bidentate ligands like BINAP and DPPF have also proven effective.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[4][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[3]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides, which can be extrapolated for this compound based on reactions with analogous substrates.

Table 1: Optimization of Ligands for the Amination of 5-Bromo-8-(benzyloxy)quinoline with N-methylaniline. [6]

EntryLigandLigand Cone Angle (°)Reaction Time (h)Conversion (%)Isolated Yield (%)
1JohnPhos (L1)14524Incomplete-
2TTBP (L2)18224Incomplete-
3DTBNpP (L3)-0.510089
4PCy₃ (L4)17024Incomplete-

Reaction conditions: 50 mg of 5-bromo-8-(benzyloxy)quinoline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaOt-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under argon atmosphere.[6]

Table 2: Buchwald-Hartwig Amination of 8-Bromoflavone with Various Amines.

EntryAmineProductYield (%)
1Morpholine8-(Morpholin-4-yl)flavone75
2Piperidine8-(Piperidin-1-yl)flavone82
3Aniline8-(Phenylamino)flavone68
44-Methoxyaniline8-(4-Methoxyphenylamino)flavone71
5Benzylamine8-(Benzylamino)flavone65

Reaction conditions: 8-Bromoflavone (1.0 equiv.), Amine (1.2 equiv.), Pd₂(dba)₃ (5 mol%), BINAP (7.5 mol%), NaOt-Bu (1.4 equiv.), dry toluene, 110°C.

Experimental Protocols

The following are general protocols that can be adapted for the Buchwald-Hartwig amination of this compound with various amines.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(morpholino)-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Arylamine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 2.5 mol%), BINAP (e.g., 7.5 mol%), and NaOtBu (e.g., 1.4 equivalents) to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Add this compound (1.0 equivalent) and aniline (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 8-(phenylamino)-1,2,3,4-tetrahydroisoquinoline.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Catalyst, Ligand, and Base glassware Assemble Dry Glassware under Inert Atmosphere reagents->glassware add_solvent Add Anhydrous Solvent glassware->add_solvent add_reactants Add 8-Bromo-THIQ and Amine add_solvent->add_reactants heating Heat to Reaction Temperature add_reactants->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (Ar-Br) amine_adduct Ar-Pd(II)-N(H)R'R''+ pd_complex->amine_adduct + HNR'R'' - Br- amido_complex Ar-Pd(II)-NR'R''(L_n) amine_adduct->amido_complex + Base - Base-H+ amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 8-bromo-1,2,3,4-tetrahydroisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug development. The functionalization of the 8-position of the tetrahydroisoquinoline scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions. For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, amino, and alkynyl substituents at the 8-position.

Due to the presence of the secondary amine in the tetrahydroisoquinoline ring, it is often necessary to protect the nitrogen atom prior to the cross-coupling reaction to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of introduction and subsequent removal under mild acidic conditions.

This guide covers the N-protection of this compound followed by protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

N-Protection of this compound

The protection of the secondary amine is a critical first step. The following protocol describes the synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 8-Bromo-THIQ 8-Bromo-1,2,3,4- tetrahydroisoquinoline ReactionVessel Combine reactants in DCM Stir at room temperature 8-Bromo-THIQ->ReactionVessel Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->ReactionVessel Base Triethylamine (TEA) Base->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Quench Quench with citric acid soln. ReactionVessel->Quench Reaction completion Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify N-Boc-8-Bromo-THIQ tert-Butyl 8-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate Purify->N-Boc-8-Bromo-THIQ Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)L2-Br Pd0->PdII_complex R-Br Transmetalation Transmetalation Diaryl_PdII R-Pd(II)L2-Ar PdII_complex->Diaryl_PdII [ArB(OH)3]- Diaryl_PdII->Pd0 Product RedElim Reductive Elimination Product R-Ar ArB(OH)2 ArB(OH)2 ArBX3- [ArB(OH)3]- ArB(OH)2->ArBX3- Base Base Base R-Br R-Br (N-Boc-8-bromo-THIQ) Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)L-Br Pd0->PdII_complex R-Br Amine_Coord Amine Coordination Amine_Complex [R-Pd(II)L(HNR'R'')]Br PdII_complex->Amine_Complex HNR'R'' Deprotonation Deprotonation (Base) Amido_Complex R-Pd(II)L(NR'R'') Amine_Complex->Amido_Complex Base Amido_Complex->Pd0 Product RedElim Reductive Elimination Product R-NR'R'' R-Br R-Br (N-Boc-8-bromo-THIQ) Amine HNR'R'' Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd_Pd Oxidative Addition PdII_complex R-Pd(II)L-Br Pd0->PdII_complex R-Br Transmetalation Transmetalation Alkynyl_PdII R-Pd(II)L-C≡CR' PdII_complex->Alkynyl_PdII Cu-C≡CR' Alkynyl_PdII->Pd0 Product RedElim Reductive Elimination Product R-C≡CR' CuI Cu(I)X Alkyne_Complex [H-C≡CR']·CuI CuI->Alkyne_Complex H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne_Complex->Cu_Acetylide Base R-Br R-Br (N-Boc-8-bromo-THIQ) Alkyne H-C≡CR' Base Base

Application Notes: 8-Bromo-1,2,3,4-tetrahydroisoquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] THIQ-based molecules have shown potential as antibacterial, anticancer, and neuroleptic agents, among others.[2] 8-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No: 75416-51-2) serves as a highly versatile pharmaceutical intermediate.[3] The presence of a bromine atom at the 8-position provides a key functional handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, particularly in the development of ligands for targets such as dopamine receptors.[4]

Physicochemical Properties and Safety Information

Proper handling and storage are crucial for maintaining the integrity of the intermediate and ensuring laboratory safety.

PropertyValueReference
CAS Number 75416-51-2[3]
Molecular Formula C₉H₁₀BrN[3]
Molecular Weight 212.09 g/mol [3]
Appearance Colorless viscous oil or white solid[3]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]

Safety Precautions:

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles.[5][6]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • First Aid: In case of skin contact, wash with plenty of water.[5] If inhaled, move the person to fresh air.[5] For eye contact, rinse cautiously with water for several minutes.[6]

Experimental Protocols

The following protocols are representative methods for the synthesis and application of this compound.

1. Synthesis and Purification of this compound

This protocol describes the deprotection of a protected precursor mixture to yield this compound.[3]

Experimental Workflow: Synthesis and Purification

G start Start: Precursor Mixture (3g, 9.7 mmol) reflux Reflux Overnight in MeOH / aq. Na₂CO₃ start->reflux concentrate Concentrate Under Reduced Pressure reflux->concentrate extract Extract with Dichloromethane (DCM) concentrate->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry chromatography Silica Gel Chromatography (0-2% MeOH/CHCl₃) dry->chromatography product Product: 8-Bromo-THIQ (0.45g, 22% yield) chromatography->product G cluster_reactions Key Synthetic Transformations start This compound (Intermediate) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald n_alkylation N-Alkylation (Side-Chain Modification) start->n_alkylation end Diverse Library of THIQ Derivatives (Potential Drug Candidates) suzuki->end buchwald->end n_alkylation->end G ligand THIQ Derivative (e.g., Dopamine Agonist) receptor Dopamine Receptor (GPCR) ligand->receptor Binds g_protein G-Protein Activation (Gαi/Gαs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Effector Enzyme) g_protein->adenylyl_cyclase Inhibits/Stimulates camp Modulation of cAMP (Second Messenger) adenylyl_cyclase->camp Decreases/Increases pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Neuronal Firing) pka->response Phosphorylates Targets

References

Anwendungshinweise und Protokolle zur Derivatisierung von 8-Brom-1,2,3,4-tetrahydroisochinolin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungshinweise beschreiben die Derivatisierung des 8-Brom-1,2,3,4-tetrahydroisochinolin (8-Brom-THIQ)-Grundgerüsts zur Erzeugung einer Bibliothek von Analoga für das biologische Screening in der Wirkstoffforschung. Detaillierte Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen und anschließende biologische Assays werden bereitgestellt.

Einleitung

1,2,3,4-Tetrahydroisochinolin (THIQ) ist ein privilegiertes Gerüst in der medizinischen Chemie, das in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt.[1][2][3][4] Das 8-Brom-THIQ-Intermediat ist ein vielseitiger Baustein, der strategische Modifikationen am aromatischen Ring ermöglicht, insbesondere durch Kreuzkupplungsreaktionen. Diese Modifikationen können die pharmakologischen Eigenschaften der Moleküle erheblich beeinflussen und zur Entdeckung neuer therapeutischer Wirkstoffe führen. Die Derivatisierung am C8-Position ermöglicht die Erforschung des Struktur-Wirkungs-Beziehung (SAR) in Bezug auf verschiedene biologische Zielstrukturen.

Synthesestrategien zur Derivatisierung

Die Funktionalisierung des 8-Brom-THIQ-Gerüsts kann effizient durch Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung erreicht werden. Diese Methoden ermöglichen die Einführung einer Vielzahl von Aryl-, Heteroaryl- und Amin-Substituenten.

Suzuki-Miyaura-Kreuzkupplung zur Synthese von 8-Aryl-THIQ-Derivaten

Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von C-C-Bindungen, bei der Arylhalogenide mit Boronsäuren oder deren Estern umgesetzt werden.[5][6][7] Diese Reaktion eignet sich hervorragend zur Synthese von 8-Aryl-substituierten THIQ-Analoga.[8]

Allgemeines Reaktionsschema:

G

Detailliertes Protokoll: [8]

  • In einem geeigneten Reaktionsgefäß werden 8-Brom-1,2,3,4-tetrahydroisochinolin (1 Äq.), die entsprechende Arylboronsäure (1.2 Äq.), Kaliumcarbonat (K₂CO₃, 2 Äq.) und Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0.1 Äq.) vorgelegt.

  • Ein Gemisch aus 1,4-Dioxan und Wasser (z.B. 4:1 v/v) wird als Lösungsmittel hinzugefügt.

  • Die Reaktionsmischung wird entgast und unter einer Stickstoffatmosphäre für 4-12 Stunden bei 120 °C gerührt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von Wasser beendet.

  • Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 8-Aryl-THIQ-Derivat zu erhalten.

Buchwald-Hartwig-Aminierung zur Synthese von 8-Amino-THIQ-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Arylhalogeniden mit Aminen.[9][10][11] Sie ermöglicht die Einführung von primären und sekundären Aminen an der C8-Position des THIQ-Gerüsts.

Allgemeines Reaktionsschema:

Detailliertes Protokoll (Adaptiert):

  • In einem Schlenkrohr werden 8-Brom-1,2,3,4-tetrahydroisochinolin (1 Äq.), der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2-5 mol%), ein geeigneter Phosphinligand (z.B. XPhos, 4-10 mol%) und eine Base (z.B. Natrium-tert-butoxid, 1.4 Äq.) unter Inertgasatmosphäre eingewogen.

  • Das entsprechende primäre oder sekundäre Amin (1.2 Äq.) und ein trockenes, aprotisches Lösungsmittel (z.B. Toluol oder Dioxan) werden hinzugefügt.

  • Das Reaktionsgefäß wird verschlossen und die Mischung bei 80-110 °C für 12-24 Stunden gerührt.

  • Die Reaktion wird durch Filtration über Celite und Einengen des Filtrats aufgearbeitet.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gewünschte 8-Amino-THIQ-Derivat zu erhalten.

Biologisches Screening: Antidepressive Aktivität

THIQ-Derivate wurden auf verschiedene biologische Aktivitäten hin untersucht, darunter auch auf ihre Wirkung als Antidepressiva.[8] Die hier beschriebenen Protokolle konzentrieren sich auf in-vivo-Screening-Methoden zur Evaluierung der antidepressiven Wirkung von 8-Aryl-THIQ-Derivaten.

Tiermodelle

Für die Assays werden typischerweise männliche Kunming-Mäuse verwendet. Die Testsubstanzen werden in einer geeigneten Trägerlösung (z.B. 0.5% Carboxymethylcellulose-Natrium) suspendiert und intraperitoneal (i.p.) verabreicht.

Protokoll: Tail Suspension Test (TST)[8]
  • Die Mäuse werden 60 Minuten nach Verabreichung der Testsubstanz oder der Vehikelkontrolle einzeln an der Schwanzspitze aufgehängt.

  • Die Aufhängung erfolgt mittels Klebeband in einer Höhe, in der die Tiere nicht entkommen oder Oberflächen berühren können.

  • Das Verhalten wird über einen Zeitraum von 6 Minuten vide aufgezeichnet.

  • Die Immobilitätsdauer (Zeit, in der das Tier passiv und ohne Bewegung hängt) während der letzten 4 Minuten wird gemessen.

  • Eine signifikante Reduktion der Immobilitätsdauer im Vergleich zur Kontrollgruppe deutet auf eine antidepressive Wirkung hin.

Protokoll: Forced Swim Test (FST)[8]
  • Die Mäuse werden 60 Minuten nach Verabreichung der Testsubstanz einzeln in einen Glaszylinder (gefüllt mit Wasser bei 23-25 °C) gesetzt.

  • Die Tiere werden für einen Zeitraum von 6 Minuten im Wasser belassen.

  • Die Immobilitätsdauer (Zeit, in der das Tier aufhört zu kämpfen und nur die für das Überwasserhalten notwendigen Bewegungen macht) während der letzten 4 Minuten wird erfasst.

  • Eine verringerte Immobilitätszeit im Vergleich zur Kontrollgruppe wird als Indikator für eine antidepressive Aktivität gewertet.

Datenpräsentation

Die Ergebnisse der biologischen Assays werden quantifiziert und zur einfachen Vergleichbarkeit in Tabellenform dargestellt.

Tabelle 1: Antidepressive Aktivität ausgewählter 8-Aryl-THIQ-Derivate im TST und FST [8]

VerbindungDosis (mg/kg, i.p.)Immobilitätszeit im TST (Sekunden, Mittelwert ± SEM)Reduktion der Immobilität (%)Immobilitätszeit im FST (Sekunden, Mittelwert ± SEM)Reduktion der Immobilität (%)
Kontrolle-175.4 ± 8.2-160.1 ± 7.5-
1e 20102.3 ± 6.5 41.795.2 ± 5.840.5
1j 20110.8 ± 7.1 36.8101.4 ± 6.236.7
Fluoxetin2098.6 ± 5.9 43.890.3 ± 5.443.6

*Anmerkung: *p < 0.01 im Vergleich zur Kontrollgruppe. Die Daten wurden aus den publizierten Grafiken abgeleitet und dienen der Veranschaulichung.

Möglicher Wirkmechanismus und Signalweg

Die antidepressive Wirkung von vielen Medikamenten beruht auf der Modulation von monoaminergen Neurotransmittersystemen (Serotonin, Noradrenalin, Dopamin). THIQ-Derivate könnten als Monoamin-Wiederaufnahmehemmer wirken und so die Konzentration dieser Neurotransmitter im synaptischen Spalt erhöhen.

G thiq 8-Aryl-THIQ Derivat transporter transporter thiq->transporter Blockade presyn presyn vesikel vesikel vesikel->transporter Freisetzung von Monoaminen transporter->presyn Wiederaufnahme rezeptor rezeptor postsyn postsyn rezeptor->postsyn Signaltransduktion (Antidepressive Wirkung)

Fazit

Die Derivatisierung von 8-Brom-1,2,3,4-tetrahydroisochinolin mittels moderner Kreuzkupplungsmethoden stellt eine effektive Strategie zur Generierung von neuartigen, biologisch aktiven Molekülen dar. Die vorgestellten Protokolle für die Synthese und das biologische Screening bieten eine solide Grundlage für die Identifizierung und Optimierung von Leitstrukturen in der Wirkstoffentwicklung, insbesondere im Bereich der Neurowissenschaften.

References

Application Notes and Protocol for N-arylation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of 8-bromo-1,2,3,4-tetrahydroisoquinoline is a critical transformation in medicinal chemistry, providing access to a diverse range of compounds with potential therapeutic applications. The resulting N-aryl-8-bromo-1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif in various biologically active molecules. This document provides detailed protocols for the N-arylation of this compound, focusing on the widely applicable Buchwald-Hartwig amination and the classical Ullmann condensation.

Introduction

The synthesis of C-N bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] It offers a broad substrate scope and functional group tolerance under relatively mild reaction conditions.[1][2] An alternative, older method is the Ullmann condensation, which typically employs copper catalysts at higher temperatures.[5][6] Both methods can be effectively applied to the N-arylation of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound using a palladium catalyst and a suitable phosphine ligand.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or CyJohnPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reaction Heat and Stir (80-120 °C, 12-24h) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product N-Aryl-8-bromo-1,2,3,4- tetrahydroisoquinoline purification->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a method for the N-arylation of this compound using a copper catalyst, which can be advantageous due to the lower cost of the metal.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.5 equiv.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 equiv.).

  • Seal the vessel and flush with an inert gas.

  • Add the solvent.

  • Heat the mixture to a high temperature (typically 120-180 °C) and stir for 24-48 hours. Monitor the reaction's progress.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the N-aryl-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Workflow Diagram:

Ullmann_Condensation_Workflow Ullmann Condensation Workflow reagents Combine Reactants: - this compound - Aryl Halide - CuI & Ligand - Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Solvent inert_atm->solvent reaction Heat and Stir (120-180 °C, 24-48h) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification product N-Aryl-8-bromo-1,2,3,4- tetrahydroisoquinoline purification->product

Caption: Workflow for Ullmann N-arylation.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-arylation of tetrahydroisoquinoline derivatives, which can be extrapolated for the N-arylation of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Aryl IodidePd(OAc)₂ (5)CyJohnPhos (5.5)KOt-Bu (1.4)t-BuOH1000.08Good
2Aryl BromidePd₂(dba)₃ (4)Xantphos (8)K₃PO₄ (2.0)Toluene10024Moderate
3Pyridyl BromidePd(OAc)₂ (5)CyJohnPhos (5.5)KOt-Bu (1.4)t-BuOH1000.5Good
4Aryl IodideCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO9024Good
5Aryl BromideCuI (10)Phenanthroline (20)Cs₂CO₃ (2.0)DMF13048Moderate

Note: Yields are generalized as "Good" or "Moderate" based on literature for similar substrates and may vary for this compound.

Logical Relationship Diagram

The choice between the Buchwald-Hartwig amination and the Ullmann condensation often depends on several factors, including substrate scope, reaction conditions, and cost. The following diagram illustrates the decision-making process.

Protocol_Selection_Logic Protocol Selection Logic start Start: N-arylation of This compound mild_conditions Are mild reaction conditions required? start->mild_conditions buchwald Buchwald-Hartwig Amination mild_conditions->buchwald Yes cost Is catalyst cost a major concern? mild_conditions->cost No ullmann Ullmann Condensation cost->buchwald No cost->ullmann Yes

Caption: Decision logic for selecting an N-arylation protocol.

References

Application Notes and Protocols: 8-Bromo-1,2,3,4-tetrahydroisoquinoline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound primarily utilized as a versatile intermediate in organic and medicinal chemistry.[1] Its structure, featuring a secondary amine and a bromine-substituted aromatic ring, provides two reactive sites for further functionalization. While extensively employed in the synthesis of biologically active molecules and potential drug candidates, its direct application within material science is not yet widely established in scientific literature.[2][3] However, the inherent chemical functionalities of this molecule suggest its potential as a valuable building block for the development of novel functional materials.

This document outlines the established role of this compound as a synthetic intermediate and explores its potential, though not yet fully realized, applications in material science based on its chemical properties and the known applications of structurally related compounds. Detailed protocols for its functionalization are provided to enable researchers to explore these potential applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₀BrN[4]
Molecular Weight 212.09 g/mol [4]
CAS Number 75416-51-2[4]
Appearance Colorless viscous oil or white solid[1]
IUPAC Name This compound[4]

Core Application: A Versatile Synthetic Intermediate

The primary and well-documented application of this compound is as a key intermediate in multi-step organic syntheses.[1] The tetrahydroisoquinoline scaffold is a common motif in a wide range of natural products and pharmacologically active compounds.[2][5] The bromine atom at the 8-position serves as a convenient handle for introducing various functional groups via cross-coupling reactions, while the secondary amine can be readily alkylated, acylated, or arylated. This dual functionality allows for the construction of complex molecular architectures.

logical_relationship cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_application Primary Application Areas start 8-Bromo-1,2,3,4- tetrahydroisoquinoline N_func N-Functionalization (Alkylation, Arylation, Acylation) start->N_func Secondary Amine Reactivity C_func C8-Functionalization (Cross-Coupling Reactions) start->C_func Aryl Bromide Reactivity drug_dev Drug Discovery & Medicinal Chemistry N_func->drug_dev org_syn Complex Molecule Synthesis N_func->org_syn C_func->drug_dev C_func->org_syn

Logical flow of this compound's primary use.

Potential Applications in Material Science

While direct applications are not yet prevalent, the structure of this compound makes it a promising candidate for several areas within material science.

  • Polymer Functionalization: The secondary amine can be used as a reactive site to graft the molecule onto polymer backbones containing electrophilic groups (e.g., epoxides, alkyl halides). The pendant bromo-aryl group can then be used for further modifications, such as introducing chromophores or cross-linking agents through transition-metal-catalyzed reactions.

  • Organic Electronics: Structurally similar compounds, such as 6-bromo-1,2,3,4-tetrahydroisoquinoline, are used as intermediates for Organic Light-Emitting Diode (OLED) materials.[6][7] It is plausible that derivatives of the 8-bromo isomer could also be synthesized to act as host materials, charge-transport materials, or emissive dopants. The position of the bromine atom would influence the electronic properties and molecular packing of the final material, potentially allowing for the fine-tuning of optoelectronic characteristics.

  • Development of Novel Sensors: The tetrahydroisoquinoline core can interact with various analytes. The bromo- group provides a site for immobilization onto sensor surfaces (e.g., gold nanoparticles, electrodes) or for incorporation into larger supramolecular structures designed for chemical sensing.

Experimental Protocols

The following are detailed, representative protocols for the functionalization of this compound, which can be adapted for the synthesis of novel materials.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide to the secondary amine of this compound.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated product.

Protocol 2: C8-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the 8-position of the tetrahydroisoquinoline ring.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.03-0.05 eq) to the vessel.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 8-aryl-1,2,3,4-tetrahydroisoquinoline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (THIQ, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat and Stir (80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench dry 7. Dry & Concentrate quench->dry purify 8. Purify (Column Chromatography) dry->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel anticonvulsant agents derived from 8-Bromo-1,2,3,4-tetrahydroisoquinoline (8-Bromo-THIQ). The protocols detailed herein describe a synthetic strategy involving a Suzuki-Miyaura cross-coupling reaction to introduce an aryl moiety at the 8-position of the tetrahydroisoquinoline scaffold, followed by N-alkylation or N-acylation to generate a library of potential anticonvulsant compounds.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Derivatives of THIQ have shown a wide range of pharmacological activities, including anticonvulsant properties. The functionalization of the THIQ nucleus at both the 8-position and the nitrogen atom allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent anticonvulsant candidates. This document outlines a synthetic route starting from the commercially available 8-Bromo-THIQ, providing detailed experimental protocols for the synthesis of 8-aryl-THIQ intermediates and their subsequent conversion to N-substituted derivatives for anticonvulsant screening.

Synthetic Strategy

The overall synthetic strategy is a two-step process designed to allow for the generation of a diverse library of compounds.

  • Step 1: Suzuki-Miyaura Cross-Coupling. The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a selected arylboronic acid. This reaction introduces a variety of aryl substituents at the 8-position of the THIQ core, which is crucial for modulating the physicochemical and pharmacological properties of the final compounds.

  • Step 2: N-Alkylation or N-Acylation. The secondary amine of the resulting 8-aryl-1,2,3,4-tetrahydroisoquinoline intermediate is then functionalized through either N-alkylation with an appropriate alkyl halide or N-acylation with an acyl chloride or anhydride. These modifications are known to significantly influence the anticonvulsant activity of THIQ derivatives.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis and the anticonvulsant activity of analogous compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling of 8-Bromo-THIQ with Arylboronic Acids

EntryArylboronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid8-Phenyl-1,2,3,4-tetrahydroisoquinolinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O120685
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolinePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100882
33-Chlorophenylboronic acid8-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolinePd(OAc)₂/SPhosK₃PO₄DME/H₂O901278
42-Thienylboronic acid8-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinolinePd(PPh₃)₄Na₂CO₃DMF/H₂O110588

Table 2: Representative Anticonvulsant Activity of N-Substituted THIQ Analogs

Note: The following data is for structurally related N-substituted tetrahydroisoquinoline analogs and serves as a reference for the potential activity of the proposed compounds.

Compound IDN-SubstituentAnticonvulsant TestAnimal ModelED₅₀ (mg/kg)Reference
A-1 -CH₂-PhMESMouse25.5[1]
A-2 -CO-CH₃PTZMouse68.2[2]
A-3 -CH₂-(4-Cl-Ph)MESRat15.8[1]
A-4 -CO-PhMESMouse45.1[2]
A-5 -CH₂-CH₂-PhPTZRat52.7[1]

Abbreviations: MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole; ED₅₀: Median Effective Dose.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-1,2,3,4-tetrahydroisoquinoline via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1) to the flask.

  • Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 8-aryl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: N-Alkylation of 8-Aryl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 8-Aryl-1,2,3,4-tetrahydroisoquinoline

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask, dissolve the 8-aryl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the solvent (e.g., Acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the alkyl halide (1.1 eq).

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by silica gel column chromatography.

Protocol 3: Anticonvulsant Screening - Maximal Electroshock (MES) Test in Mice

Materials:

  • Male albino mice (20-25 g)

  • Test compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Phenytoin (positive control)

  • Vehicle (negative control)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice.

  • Administer the vehicle and positive control to separate groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes pre-moistened with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the ED₅₀ value of the test compound using a dose-response study.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 8-Bromo-1,2,3,4- tetrahydroisoquinoline Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArylBOH2 Arylboronic Acid ArylBOH2->Suzuki Intermediate 8-Aryl-1,2,3,4- tetrahydroisoquinoline Suzuki->Intermediate N_Alkylation N-Alkylation Intermediate->N_Alkylation N_Acylation N-Acylation Intermediate->N_Acylation AlkylHalide Alkyl Halide AlkylHalide->N_Alkylation AcylChloride Acyl Chloride AcylChloride->N_Acylation Final_Alkyl N-Alkyl-8-aryl-1,2,3,4- tetrahydroisoquinoline (Anticonvulsant Candidate) N_Alkylation->Final_Alkyl Final_Acyl N-Acyl-8-aryl-1,2,3,4- tetrahydroisoquinoline (Anticonvulsant Candidate) N_Acylation->Final_Acyl

Caption: Synthetic route to N-substituted-8-aryl-tetrahydroisoquinolines.

Proposed Anticonvulsant Mechanism of Action

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA binds to GABA_A_Receptor GABA-A Receptor Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability THIQ_Derivative THIQ Anticonvulsant (Positive Allosteric Modulator) THIQ_Derivative->GABA_A_Receptor enhances effect of GABA GABA->GABA_A_Receptor

Caption: Modulation of GABAergic inhibition by a potential THIQ anticonvulsant.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction for 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in Suzuki coupling reactions. This guide addresses specific issues you may encounter when working with this compound.

Low or No Product Yield

Q1: I am observing very low or no yield of my desired coupled product. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can stem from several sources. A systematic check of your reagents and reaction conditions is the best approach:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[1]

  • Reagent Quality: The purity of your this compound and the boronic acid or ester is crucial. Impurities can interfere with the catalytic cycle.

  • Solvent and Base Purity: It is critical to use anhydrous and properly degassed solvents, as oxygen can deactivate the palladium catalyst.[1] Ensure your base is of high purity and is sufficiently soluble in the reaction medium.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Inadequate inerting can lead to catalyst deactivation and the formation of side products.[2][3]

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently with the sterically hindered this compound. Consider incrementally increasing the temperature.[2]

Q2: My starting material is consumed, but the yield of the desired product is still low, and I see a complex mixture of byproducts. What could be the issue?

A2: This scenario often points towards side reactions outcompeting the desired cross-coupling. The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by the presence of water and the strength of the base.[1][4]

    • Mitigation Strategies:

      • Choice of Base: Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1]

      • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous conditions.

      • Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than boronic acids.[1][4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[2]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove any dissolved oxygen.[2]

      • Use of a Pd(0) Source: Using a Pd(0) catalyst source or an efficient precatalyst system can reduce homocoupling.[2]

Reaction Optimization

Q3: How do I choose the optimal catalyst and ligand for the Suzuki coupling of this compound?

A3: The choice of catalyst and ligand is critical, especially for a potentially challenging substrate like this compound.

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(dba)₂ (in combination with a ligand) and Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are commonly used. Pd(II) precatalysts are often more stable to air and moisture.

  • Ligands: For heteroaryl bromides, bulky and electron-rich phosphine ligands are often highly effective. Consider screening ligands such as:

    • Triphenylphosphine (PPh₃): A standard, but sometimes less effective ligand for challenging substrates.

    • Buchwald Ligands: Ligands like SPhos and XPhos are known to be highly active for difficult couplings.[2]

    • Other Phosphines: P(o-Tol)₃ and P(t-Bu)₃ have also shown success in specific cases.[5]

  • Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, is important for catalyst stability and activity.[1]

Q4: What is the role of the base, and how do I select the right one?

A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][6] The choice of base can significantly influence the reaction yield.

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2] Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[3]

  • Base Strength: A base that is too strong can promote side reactions, while one that is too weak may not facilitate transmetalation effectively. Screening a panel of bases is a recommended optimization step.[2]

Q5: Which solvent system is best for this reaction?

A5: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[1]

  • Common Solvents: A mixture of a polar aprotic solvent with water is often used. Common choices include:

    • 1,4-Dioxane/Water[1]

    • Toluene/Water

    • DMF/Water[7]

    • THF/Water[8]

  • Anhydrous Solvents: In cases where protodeboronation is a significant issue, anhydrous solvents may be preferred.

Frequently Asked Questions (FAQs)

Q6: What is a typical starting point for optimizing the Suzuki coupling of this compound?

A6: Based on successful couplings of similar 8-substituted tetrahydroisoquinolines, a good starting point would be:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.

  • Base: K₃PO₄ or Cs₂CO₃.

  • Solvent: A degassed mixture of 1,4-dioxane and water.

  • Temperature: 90-100 °C.

Q7: How can I monitor the progress of my reaction?

A7: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Q8: The purification of my product is difficult due to contamination with boron-containing byproducts. How can I simplify the workup?

A8: Boronic acid and its byproducts can often be removed with an acidic or basic wash during the workup. An extraction with a dilute NaOH solution can help remove unreacted boronic acid. Alternatively, using a boronic ester can sometimes lead to cleaner reactions and easier purification.

Data Summary

The following tables summarize common reaction parameters for Suzuki-Miyaura coupling reactions, which can be used as a guide for optimizing the reaction for this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystCommon LigandsTypical Loading (mol%)Notes
Pd(PPh₃)₄-1-5A common Pd(0) catalyst, but can be less effective for challenging substrates.
Pd₂(dba)₃PPh₃, P(o-Tol)₃, Buchwald ligands (SPhos, XPhos)0.5-2 (Pd)A versatile Pd(0) source that requires an external ligand.
Pd(OAc)₂PPh₃, PCy₃, Buchwald ligands1-5A common and air-stable Pd(II) precatalyst.
PdCl₂(dppf)-1-5An effective precatalyst, particularly for sp³-sp² couplings.

Table 2: Common Bases and Solvents

BaseCommon SolventsNotes
K₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA widely used and cost-effective base.
Na₂CO₃Dioxane/H₂O, Toluene/H₂OSimilar to K₂CO₃.
K₃PO₄Dioxane/H₂O, Toluene/H₂OOften effective for challenging couplings and can minimize protodeboronation.[1][2]
Cs₂CO₃Dioxane, THFHighly soluble in organic solvents, often very effective.[1]
KFDioxane, THFA mild base that can be useful when base-sensitive functional groups are present.[1][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for the specific boronic acid being used with this compound.

  • Reaction Setup: To a dry reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and ligand.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2] Further purification is typically achieved by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product ArylHalide 8-Bromo-THIQ (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity & Catalyst Integrity Start->CheckReagents CheckConditions Verify Inert Atmosphere & Anhydrous/Degassed Solvents Start->CheckConditions SideReactions Starting Material Consumed? CheckReagents->SideReactions CheckConditions->SideReactions OptimizeTemp Increase Reaction Temperature SideReactions->OptimizeTemp No Protodeboronation Suspect Protodeboronation? SideReactions->Protodeboronation Yes End Optimized Reaction OptimizeTemp->End Homocoupling Suspect Homocoupling? Protodeboronation->Homocoupling No ChangeBase Use Milder Base (e.g., K₃PO₄) Use Boronic Ester Protodeboronation->ChangeBase Yes ImproveDegassing Improve Degassing Use Pd(0) Source Homocoupling->ImproveDegassing Yes ScreenLigands Screen Bulky, Electron-Rich Ligands (e.g., SPhos) Homocoupling->ScreenLigands No ChangeBase->End ImproveDegassing->End ScreenLigands->End

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Pictet-Spengler and Bischler-Napieralski reactions.

Issue Potential Cause Recommended Solution
Low or No Yield of the Desired 8-Bromo Product Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary.
Decomposition of starting material or product: Harsh reaction conditions, particularly with strong acids and high temperatures.Consider using milder reaction conditions. For the Bischler-Napieralski reaction, reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can be effective at lower temperatures. For the Pictet-Spengler reaction, ensure the acid catalyst is appropriate for the substrate; sometimes, less harsh acids can improve yields.
Poor activation of the aromatic ring: The bromine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution.For the Pictet-Spengler reaction, the presence of electron-donating groups on the aromatic ring generally leads to higher yields.[1][2] If the starting material lacks such groups, harsher conditions like refluxing with strong acids (e.g., hydrochloric acid, trifluoroacetic acid) may be required.[3] For the Bischler-Napieralski reaction, using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be effective for less activated rings.[4]
Formation of the 6-Bromo-1,2,3,4-tetrahydroisoquinoline Isomer Lack of regioselectivity in the cyclization step: The electrophilic attack can occur at either the carbon ortho or para to the ethylamine substituent on the benzene ring.This is a common side reaction. The ratio of 8-bromo to 6-bromo isomers can be influenced by the reaction conditions and the specific synthetic route. Purification by silica gel column chromatography is typically required to separate the two isomers.[5] In one reported synthesis, the 6-bromo isomer was the major product.[5]
Significant Amount of Styrene Byproduct (in Bischler-Napieralski Synthesis) Retro-Ritter reaction: This side reaction is evidence for the formation of a nitrilium ion intermediate and is favored by the formation of a conjugated system.[6]Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can prevent the elimination that leads to the styrene byproduct.[7]
Formation of Tar or Polymeric Material Excessive heat or prolonged reaction times: This can lead to decomposition and polymerization of reactants and products.Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. Ensure adequate stirring and appropriate solvent volume to prevent localized overheating.
Difficulty in Product Purification Similar polarity of the desired product and byproducts: The 8-bromo and 6-bromo isomers can have very similar polarities, making chromatographic separation challenging.Careful optimization of the eluent system for column chromatography is crucial. A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform or dichloromethane) may be necessary to achieve good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common and well-established methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[8][9]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (in this case, 2-(2-bromophenyl)ethan-1-amine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide (e.g., N-(2-(2-bromophenyl)ethyl)acetamide) using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[4]

Q2: Why is the 6-Bromo-1,2,3,4-tetrahydroisoquinoline isomer often formed as a byproduct?

A2: The formation of the 6-bromo isomer is a result of the regioselectivity of the intramolecular electrophilic aromatic substitution (cyclization) step. The electrophilic attack can occur at two possible positions on the aromatic ring relative to the ethylamine group. The electronic and steric effects of the bromo substituent, as well as the reaction conditions, will influence the ratio of the two isomers. In some reported syntheses, the 6-bromo isomer can even be the major product.[5]

Q3: What is a typical experimental protocol for the synthesis of this compound?

Q4: What are the key parameters to control to minimize side reactions?

A4: To minimize side reactions, careful control of the following parameters is essential:

  • Temperature: Avoid excessive heat to prevent decomposition and tar formation.

  • Reaction Time: Monitor the reaction to avoid prolonged reaction times that can lead to byproduct formation.

  • Reagents: The choice of acid catalyst in the Pictet-Spengler reaction and the dehydrating agent in the Bischler-Napieralski reaction can significantly impact the outcome. Milder reagents may be preferable to reduce side reactions.

  • Starting Material Purity: Ensure the purity of the starting materials to avoid introducing impurities that could lead to unwanted side reactions.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its common byproduct.

ProductYield
This compound22%[5]
6-Bromo-1,2,3,4-tetrahydroisoquinoline48%[5]

Experimental Workflow and Side Reaction Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Pictet-Spengler route, highlighting the key step where the isomeric byproduct is formed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_products Products 2_Bromo_Phenethylamine 2-Bromo-phenethylamine Iminium_Ion_Formation Iminium Ion Formation (Acid Catalyst) 2_Bromo_Phenethylamine->Iminium_Ion_Formation Aldehyde Aldehyde/Ketone (e.g., Formaldehyde) Aldehyde->Iminium_Ion_Formation Electrophilic_Attack Intramolecular Electrophilic Attack Iminium_Ion_Formation->Electrophilic_Attack 8_Bromo_THIQ This compound (Desired Product) Electrophilic_Attack->8_Bromo_THIQ Attack at C6 6_Bromo_THIQ 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Side Product) Electrophilic_Attack->6_Bromo_THIQ Attack at C4 Purification Purification (Column Chromatography) 8_Bromo_THIQ->Purification 6_Bromo_THIQ->Purification

Caption: Pictet-Spengler synthesis workflow for this compound.

References

Technical Support Center: Purification of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is silica gel column chromatography.[1] This technique is particularly useful for separating the desired 8-bromo isomer from other isomers, such as 6-Bromo-1,2,3,4-tetrahydroisoquinoline, which can form as a byproduct during synthesis.[1]

Q2: What are the expected physical properties of pure this compound?

A2: The appearance of this compound can vary. It has been described as a colorless viscous oil and also as an off-white to yellow solid-liquid mixture.[1] It is important to store the compound at 2-8°C and protect it from light.[1]

PropertyValueReference
Molecular FormulaC₉H₁₀BrN[1]
Molecular Weight212.09 g/mol [1]
Boiling Point294°C[1]
Density1.428 g/cm³[1]
AppearanceColorless viscous oil or Off-white to yellow solid-liquid mixture[1]
Storage2-8°C, Protect from light[1]

Q3: What are the common impurities I might encounter?

A3: A significant impurity that is often co-synthesized is the 6-bromo isomer (6-Bromo-1,2,3,4-tetrahydroisoquinoline).[1] Depending on the synthetic route, other potential impurities could include starting materials, reagents, and other regioisomers or poly-brominated species.[2]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Troubleshooting Guide: Column Chromatography Purification

This guide addresses common issues encountered during the purification of this compound by silica gel column chromatography.

Problem 1: Poor separation between this compound and its 6-bromo isomer.

  • Possible Cause: The solvent system (eluent) is not optimized.

  • Solution:

    • A reported successful eluent is a gradient of 0-2% methanol in chloroform.[1]

    • If separation is still poor, consider using a less polar solvent system to increase the retention time on the silica gel. You can try using dichloromethane with a very small percentage of methanol or ethyl acetate.

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column.

Problem 2: The product is not eluting from the column.

  • Possible Cause 1: The eluent is not polar enough.

  • Solution 1: Gradually increase the polarity of the eluent. If you are using a chloroform/methanol system, slowly increase the percentage of methanol.

  • Possible Cause 2: The compound may have degraded on the silica gel. Tetrahydroisoquinolines can be sensitive to acidic conditions, and silica gel is slightly acidic.

  • Solution 2:

    • Deactivate the silica gel by adding a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to the eluent.

    • Alternatively, use neutral alumina as the stationary phase instead of silica gel.

Problem 3: The product is eluting too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent. For instance, if you are using a methanol/chloroform mixture, reduce the percentage of methanol or switch to a less polar solvent system like ethyl acetate/hexanes.

Problem 4: Streaking or tailing of spots on TLC and broad peaks from the column.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded.

  • Solution:

    • Add a small amount of triethylamine or a few drops of acetic acid to the eluent to improve the peak shape.

    • Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column.

    • Do not overload the column with too much crude product. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Experimental Protocols

Silica Gel Column Chromatography for Purification of this compound [1]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent.

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent (e.g., pure chloroform or a very low percentage of methanol in chloroform).

    • Gradually increase the polarity of the eluent (e.g., from 0% to 2% methanol in chloroform) to facilitate the elution of the compounds.[1]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by thin-layer chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a staining agent.

    • The this compound is reported to be the first fraction to elute, followed by the 6-bromo isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Start Purification column_chromatography Perform Column Chromatography start->column_chromatography analyze_fractions Analyze Fractions (TLC) column_chromatography->analyze_fractions separation_issue Poor Separation? analyze_fractions->separation_issue good_separation Good Separation separation_issue->good_separation No optimize_solvent Optimize Solvent System (TLC) separation_issue->optimize_solvent Yes no_elution Product Not Eluting? combine_fractions Combine Pure Fractions no_elution->combine_fractions No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes good_separation->no_elution evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product optimize_solvent->column_chromatography increase_polarity->column_chromatography check_degradation Consider Degradation (Use Neutralized Silica/Alumina) increase_polarity->check_degradation check_degradation->column_chromatography

References

Technical Support Center: Buchwald-Hartwig Amination of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 8-bromo-1,2,3,4-tetrahydroisoquinoline. The guidance is structured to address common experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Buchwald-Hartwig amination of this compound?

A1: The most critical parameters are the choice of palladium precursor, ligand, base, and solvent.[1][2][3][4] this compound is an electron-rich heteroaromatic halide, which can present unique challenges. Careful optimization of the catalyst system and reaction conditions is essential for high yields and to minimize side reactions.[5]

Q2: Which palladium precursors are recommended for this reaction?

A2: Both Pd(0) and Pd(II) sources can be effective. Commonly used Pd(II) precursors like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species.[5] Pre-formed Pd(0) sources such as Pd₂(dba)₃ can also be used. For improved reliability and cleaner formation of the active catalytic species, using a pre-catalyst is often recommended.[6]

Q3: What type of ligands are suitable for the amination of this electron-rich substrate?

A3: Bulky, electron-rich phosphine ligands are generally the most effective for coupling with electron-rich aryl bromides.[4][5] Ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, and RuPhos, have demonstrated broad utility in the amination of heteroaryl halides.[7] For primary amines, BrettPhos is often a good choice.[1] N-heterocyclic carbene (NHC) ligands can also be effective, particularly for challenging couplings.[2][8]

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[5] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[1] However, it can be incompatible with base-sensitive functional groups.[1] Weaker bases like Cs₂CO₃ or K₃PO₄ may be suitable for substrates with sensitive functionalities, though they might require higher temperatures or longer reaction times.[9] For amines with protic functional groups, LHMDS can be a good option.[1]

Q5: What solvents are appropriate for this reaction?

A5: Aprotic, non-polar, or polar aprotic solvents are commonly used. Toluene and 1,4-dioxane are frequently employed and have shown good results in related systems.[3] THF is another viable option. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh palladium precursor and ensure ligands are not oxidized. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).The active Pd(0) catalyst is sensitive to oxygen. Pre-catalysts can provide more consistent results than in-situ generation from Pd(II) sources.[6]
Inappropriate Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[7] For primary amines, BrettPhos is a good starting point.[1] Consider N-heterocyclic carbene (NHC) ligands for particularly challenging couplings.[2]This compound is an electron-rich heterocycle, and the choice of ligand is critical for efficient oxidative addition and reductive elimination.[4][5]
Insufficiently Strong Base If using weaker bases like K₂CO₃ or K₃PO₄, consider switching to a stronger base such as NaOtBu or LHMDS.The deprotonation of the amine is a key step in the catalytic cycle, and an insufficiently strong base can stall the reaction.[5]
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.Many Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Suggested Solution Rationale
β-Hydride Elimination Use a bulkier ligand to sterically disfavor the formation of the intermediate that leads to β-hydride elimination. Optimize the ligand-to-palladium ratio.β-hydride elimination is a common side reaction that leads to the formation of the dehalogenated starting material and an imine.[4] Bulky ligands can promote reductive elimination over this competing pathway.
Reaction with Solvent Ensure the solvent is anhydrous and of high purity.Traces of water can lead to hydrodehalogenation.
Homocoupling of the Amine or Aryl Halide Lower the reaction temperature and optimize the catalyst loading.These side reactions can sometimes be favored at higher temperatures or with certain catalyst systems.
Problem 3: Reaction Stalls at Partial Conversion
Potential Cause Suggested Solution Rationale
Catalyst Deactivation Add a fresh portion of the catalyst and ligand to the reaction mixture. Ensure rigorous exclusion of air and moisture.The catalyst can deactivate over the course of the reaction, especially if trace impurities are present. Amines themselves can sometimes act as ligands and deactivate the catalyst; adding a slight excess of the phosphine ligand can help prevent this.[10]
Product Inhibition Consider running the reaction at a more dilute concentration.In some cases, the product can coordinate to the palladium center and inhibit the catalytic cycle.
Inhibitory Effect of Halide Salt If using an aryl iodide, switching to a less polar solvent like toluene can be beneficial.The iodide salt formed during the reaction can sometimes inhibit the catalyst.[10] While the substrate is a bromide, similar principles may apply.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This is a general starting point; optimization will likely be necessary.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv, e.g., NaOtBu).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the amination of related bromo-N-heterocyclic compounds, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl Bromide Amine Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
5-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)DTBNpP (10)NaOtBu (1.25)Toluene110-12090[11]
4-Bromo-1-ethyl-7-azaindoleBenzylaminePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane10091[9]
5-BromoindoleMorpholinePd₂(dba)₃ (1)XPhos (4)LiHMDS (2.2)THF6592[7]
2-Bromothiophenen-HexylaminePd₂(dba)₃ (1)Ligand 1 (4)NaOtBu (1.4)Toluene10095[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification reagents Combine Aryl Bromide, Amine, and Base catalyst Add Pd Precursor and Ligand reagents->catalyst inert Evacuate and Backfill with Inert Gas catalyst->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Logic

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Addressing Side Reactions start Low or No Conversion? check_catalyst Check Pd Source and Ligand Quality start->check_catalyst Yes side_products Side Products Formed? start->side_products No change_ligand Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->change_ligand use_precatalyst Use a Pre-catalyst change_ligand->use_precatalyst check_base Is the Base Strong Enough? (e.g., NaOtBu) use_precatalyst->check_base increase_temp Increase Reaction Temperature check_base->increase_temp check_solvent Ensure Anhydrous and Degassed Solvent increase_temp->check_solvent check_solvent->side_products bulkier_ligand Use a Bulkier Ligand side_products->bulkier_ligand Yes success Successful Reaction side_products->success No optimize_ratio Optimize Pd:Ligand Ratio bulkier_ligand->optimize_ratio optimize_ratio->success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Preventing dehalogenation of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during synthetic modifications.

Troubleshooting Guides

Dehalogenation, the premature loss of the bromine substituent to yield 1,2,3,4-tetrahydroisoquinoline, is a frequent challenge in cross-coupling reactions. This guide provides a systematic approach to diagnose and resolve this issue.

Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 1,2,3,4-tetrahydroisoquinoline as a major byproduct, confirmed by GC-MS or ¹H NMR.

  • Low yield of the desired 8-aryl-1,2,3,4-tetrahydroisoquinoline product.

Possible Causes and Solutions:

CauseTroubleshooting SuggestionRationale
Palladium-Hydride (Pd-H) Species Formation The primary culprit is often the formation of a Pd-H species, which can arise from various sources and lead to reductive dehalogenation.
Inappropriate BaseSwitch from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Stronger bases can react with trace water or protic solvents to generate hydride species. Weaker bases are less prone to this side reaction.
Protic SolventUse aprotic solvents like dioxane, THF, or toluene instead of alcohols.[1]Alcohols can act as hydride sources for the palladium catalyst, leading to dehalogenation.
High Reaction TemperatureLower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.High temperatures can accelerate the rate of dehalogenation relative to the desired cross-coupling.
Inefficient LigandSwitch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1]These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Water ContentIf using anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, try varying the water ratio.While some water is often necessary for the Suzuki reaction, excess water can be a proton source leading to dehalogenation.[1]
Nitrogen Coordination to Palladium The nitrogen atom of the tetrahydroisoquinoline ring can coordinate to the palladium center, inhibiting catalysis and promoting side reactions.
Unprotected AmineProtect the secondary amine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.[2]Protection prevents coordination to the palladium catalyst and can significantly suppress dehalogenation, particularly in N-H containing heterocycles.[2]
Issue: Dehalogenation During Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired 8-amino-substituted tetrahydroisoquinoline.

  • Presence of 1,2,3,4-tetrahydroisoquinoline and/or homocoupling of the amine.

Possible Causes and Solutions:

CauseTroubleshooting SuggestionRationale
Catalyst SystemUse a pre-catalyst that readily forms the active Pd(0) species.[3]Inefficient generation of the active catalyst can lead to side reactions.
Ligand ChoiceEmploy bulky biaryl phosphine ligands like XPhos, SPhos, or DavePhos.[4]These ligands facilitate the desired C-N bond formation and can suppress dehalogenation.
Base SelectionUse a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (NaOtBu, KOtBu).Strong bases are more likely to induce dehalogenation.
Solvent EffectsAprotic, non-polar solvents like toluene are often preferred over more polar solvents like DMF or dioxane where dehalogenation can be more prevalent.[5]The solvent can influence the stability of intermediates in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.

Q2: Are certain cross-coupling reactions more prone to dehalogenation?

A2: Yes. While dehalogenation can occur in many palladium-catalyzed reactions, it is a well-documented side reaction in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[1][5] The specific conditions of each reaction type will dictate the likelihood of this side reaction.

Q3: How does the choice of halide affect the propensity for dehalogenation?

A3: The general trend for dehalogenation is I > Br > Cl. Aryl iodides are the most susceptible to this side reaction, while aryl chlorides are the least.[6] Therefore, using this compound is generally preferable to the iodo-analogue to minimize dehalogenation.

Q4: Can protecting the nitrogen on the tetrahydroisoquinoline ring help prevent dehalogenation?

A4: Yes, protecting the secondary amine with a group like Boc can be highly effective.[2] The nitrogen lone pair can coordinate to the palladium catalyst, which can interfere with the catalytic cycle and promote side reactions. Protection blocks this coordination.[2]

Q5: My reaction is sluggish, and I'm seeing dehalogenation. What should I do?

A5: A sluggish reaction can lead to more side products. Instead of just increasing the temperature, which might worsen dehalogenation, consider using a more active catalyst system. This could involve a pre-catalyst that more readily forms the active Pd(0) species or a more electron-rich and bulky ligand to accelerate the desired coupling.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed to minimize dehalogenation when coupling this compound with an arylboronic acid.

Materials:

  • N-Boc-8-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene/Water (5:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-8-Bromo-1,2,3,4-tetrahydroisoquinoline, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene and water mixture.

  • Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Dehalogenation Pathway

Suzuki_Coupling_and_Dehalogenation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_aryl_dehalo Ar-Pd(II)L₂-Br pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product product pd2_trans->product Ar-Ar' (Desired Product) pd_h H-Pd(II)L₂-Br pd_h->pd0 Reductive Elimination (Ar-H) dehalo_product dehalo_product pd_h->dehalo_product Ar-H (Dehalogenated Byproduct) pd2_aryl_dehalo->pd_h Hydride Source (e.g., Base, Solvent) caption Fig. 1: Competing pathways in Suzuki coupling.

Caption: Competing Suzuki coupling and dehalogenation pathways.

Troubleshooting_Workflow start Dehalogenation Observed q1 Is the N-H protected? start->q1 protect Protect amine (e.g., Boc group) q1->protect No q2 What type of base is used? q1->q2 Yes protect->q2 change_base Switch to weaker base (K₃PO₄, K₂CO₃) q2->change_base Strong (e.g., NaOtBu) q3 What solvent is used? q2->q3 Weak change_base->q3 change_solvent Switch to aprotic solvent (Toluene, Dioxane) q3->change_solvent Protic (e.g., Alcohol) q4 Is the ligand optimal? q3->q4 Aprotic change_solvent->q4 change_ligand Use bulky, electron-rich ligand (SPhos, XPhos) q4->change_ligand No (e.g., PPh₃) end Re-run optimized reaction q4->end Yes change_ligand->end

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), the Sonogashira coupling (for C-C triple bond formation), and the Heck reaction (for C-C bond formation with alkenes).[1][2]

Q2: Can the secondary amine in the 1,2,3,4-tetrahydroisoquinoline ring interfere with the catalytic cycle?

A2: Yes, the secondary amine in the tetrahydroisoquinoline ring is a potential coordination site for the palladium catalyst. This can sometimes lead to catalyst inhibition by forming inactive complexes. Careful selection of ligands is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst inhibition.[2] Protecting the amine functionality prior to the coupling reaction is another effective strategy.

Q3: My cross-coupling reaction is not proceeding to completion. What are the initial troubleshooting steps?

A3: For incomplete conversion, first ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen and moisture. Next, consider re-evaluating your choice of catalyst, ligand, base, and solvent. A small screening of different reaction conditions is often beneficial.[2]

Q4: I am observing a significant amount of a debrominated side product. What is the likely cause?

A4: The formation of a debrominated product (1,2,3,4-tetrahydroisoquinoline) is a common side reaction known as hydrodehalogenation. This can be caused by several factors, including the presence of water or other protic sources, or a side reaction pathway involving β-hydride elimination from certain intermediates. Optimizing the base and ensuring strictly anhydrous conditions can help minimize this side reaction.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential CauseTroubleshooting StepRationale
Inactive Catalyst Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient. Consider using a more robust, air-stable precatalyst.[3]Pd(II) precursors require reduction to the active Pd(0) state. Incomplete reduction leads to low catalyst activity.
Boronic Acid Decomposition Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous conditions to prevent protodeborylation.[4]Boronic acids can be unstable and undergo decomposition or protodeborylation, especially at elevated temperatures or in the presence of water.
Poor Reagent Solubility Choose a solvent system where all components are soluble at the reaction temperature (e.g., dioxane/water, THF/water, or DMF).[2][4]Poor solubility can lead to slow reaction rates and incomplete conversion.
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[5]The base plays a crucial role in the transmetalation step and the overall catalytic cycle.
Buchwald-Hartwig Amination

Issue: Low yield of the desired N-arylated product.

Potential CauseTroubleshooting StepRationale
Catalyst Inhibition by Amine Use a higher catalyst loading or a ligand that is less susceptible to forming stable off-cycle complexes with the amine. Consider protecting the tetrahydroisoquinoline nitrogen.[2]The amine substrate can act as an inhibitor by strongly coordinating to the palladium catalyst.
Incorrect Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos) which are often essential for high reaction efficiency.[1][6]The ligand structure significantly influences the rate of oxidative addition and reductive elimination.
Base Incompatibility Use a strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃.[7]The base is critical for deprotonating the amine coupling partner to form the active nucleophile.
Side Reactions Ensure strictly anaerobic conditions to prevent oxidation of the phosphine ligand and catalyst decomposition.[3]Oxygen can degrade the catalyst system, leading to lower yields.
Sonogashira Coupling

Issue: Low yield of the alkyne-coupled product.

Potential CauseTroubleshooting StepRationale
Homocoupling of the Alkyne (Glaser Coupling) Run the reaction under strictly anaerobic conditions. The addition of a co-solvent like THF can sometimes suppress this side reaction.[2]The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Inactive Copper Co-catalyst Use a fresh source of CuI.The activity of the copper co-catalyst is crucial for the formation of the copper acetylide intermediate.
Inappropriate Solvent or Base A variety of amine bases can be used, sometimes serving as both the base and solvent. Diisopropylamine or triethylamine are common choices.[8]The base is required to deprotonate the terminal alkyne.
Reaction Temperature Too Low While many Sonogashira couplings proceed at room temperature, some aryl bromides may require heating to achieve a reasonable reaction rate.[8]Higher temperatures can overcome the activation barrier for the oxidative addition step.
Heck Reaction

Issue: Low yield or poor regioselectivity.

Potential CauseTroubleshooting StepRationale
Incorrect Palladium Source or Ligand Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tolyl)₃).[1][9]The catalyst system influences the rate and selectivity of the reaction.
Suboptimal Base A variety of organic or inorganic bases can be used (e.g., NEt₃, K₂CO₃). The choice can affect the reaction outcome.[1]The base is necessary to regenerate the active Pd(0) catalyst.
Low Reaction Temperature Heck reactions often require elevated temperatures (100-140 °C) to proceed efficiently.[1]Higher temperatures are typically needed for the oxidative addition of the aryl bromide and subsequent steps.
Isomerization of the Product The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[1]Isomerization can occur via re-insertion of the palladium-hydride species.

Data Presentation

The following tables summarize illustrative reaction conditions for various cross-coupling reactions with this compound. These are general starting points and may require optimization.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Yield (%) (Typical)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9085-95[5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)10080-90[5]
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.5)Toluene/H₂O (10:1)10075-85[5]

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

AmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Yield (%) (Typical)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene100High
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane110High
BenzylaminePd-G3-XPhos (1)-K₃PO₄ (2)t-BuOH100High

Table 3: Illustrative Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%) (Typical)
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT - 5080-95[8]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)TriethylamineDMF6080-90
1-HeptynePd(dppf)Cl₂ (3)CuI (3)PiperidineToluene8075-85

Table 4: Illustrative Heck Reaction Conditions

AlkeneCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Yield (%) (Typical)
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (1.5)DMF12070-85[1]
StyrenePd₂(dba)₃ (1)P(o-tolyl)₃ (2)K₂CO₃ (2)NMP14065-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[5]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper catalyst (e.g., CuI), the amine base (e.g., diisopropylamine), and the terminal alkyne (1.1 eq).[8]

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.

  • Workup: Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite, washing with the same solvent. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[8]

  • Purification: Purify the product by flash column chromatography on silica gel.[8]

Protocol 4: General Procedure for Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and a base (e.g., NEt₃) in an anhydrous solvent like DMF or NMP.[1]

  • Reaction: Seal the tube and heat to 100-140°C for 12-24 hours.[1]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[1]

  • Purification: Purify the product by column chromatography.[1]

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents Combine Reactants: 8-Bromo-THIQ, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst 1 solvent Add Degassed Anhydrous Solvent catalyst->solvent 2 reaction Heat under Inert Atmosphere solvent->reaction 3 monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring 4 workup Aqueous Workup & Extraction monitoring->workup 5 purification Purify by Chromatography workup->purification 6 product Characterize Final Product purification->product 7

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Failed Reactions start Low or No Yield check_conditions Verify Inert Atmosphere & Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Purity: - Substrate - Coupling Partner - Base check_conditions->check_reagents If conditions are optimal screen_catalyst Screen Catalyst System: - Pd Source - Ligand check_reagents->screen_catalyst If reagents are pure screen_solvent Screen Solvents screen_catalyst->screen_solvent If no improvement screen_temp Optimize Temperature screen_solvent->screen_temp If no improvement success Improved Yield screen_temp->success Optimization

References

Improving the regioselectivity of 8-Bromo-1,2,3,4-tetrahydroisoquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of modifying this versatile scaffold. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common cross-coupling reactions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

The primary sites for functionalization are the C8 position, due to the carbon-bromine bond which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the secondary amine at the N2 position. Regioselectivity is crucial to ensure functionalization occurs at the desired location.

Q2: Why is regioselectivity a significant challenge with this substrate?

The main challenge arises from the two principal reactive sites: the C8-Br bond and the N2-H bond. In many cross-coupling reactions, particularly N-arylation, the secondary amine can compete with the aryl bromide, leading to a mixture of N-functionalized and C8-functionalized products. Therefore, a common strategy is to protect the nitrogen atom to ensure the reaction proceeds exclusively at the C8 position.

Q3: What are the most effective cross-coupling reactions for functionalizing the C8 position?

The most widely used and effective methods are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1][2][3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[4][5][6]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[7][8][9]

Q4: How does the choice of N-protecting group affect the reaction outcome?

The N-protecting group is critical. It not only prevents undesired side reactions at the nitrogen atom but can also influence the electronic properties and steric environment of the molecule, which may affect reaction rates and yields. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl. The choice of protecting group can also be influenced by the reaction conditions, particularly the base and temperature, as some groups are more labile than others.

Troubleshooting Guides

Category 1: General Cross-Coupling Issues

Q5: My reaction shows low or no conversion of the starting material. What should I check?

Low or no conversion is a common issue that can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Use a fresh batch or a reliable precatalyst. The choice of ligand is also critical; ensure it is appropriate for the specific coupling reaction.

  • Base Incompatibility: The base is crucial for the catalytic cycle.[1][3] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is sufficiently strong, soluble, and compatible with your substrate's functional groups.

  • Solvent and Temperature: Reactions must be conducted in anhydrous, deoxygenated solvents. The temperature should be optimized; too low may result in slow kinetics, while too high can lead to catalyst decomposition.[10]

  • Reagent Quality: Verify the purity and integrity of your coupling partner (e.g., boronic acid, amine, alkyne) and the 8-bromo-THIQ starting material.

Q6: I am observing a significant amount of the de-brominated product (1,2,3,4-tetrahydroisoquinoline). How can I prevent this?

This side product results from hydrodehalogenation, which can compete with the desired cross-coupling.

  • Mechanism: This often occurs via β-hydride elimination from a palladium-hydride intermediate or by protonolysis of an organopalladium intermediate.[4]

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can disfavor the formation of the species that lead to hydrodehalogenation.

    • Base Selection: Use a non-coordinating, hindered base.

    • Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction.

Q7: My reaction mixture is turning black, and a precipitate is forming. What is happening?

The formation of a black precipitate is typically palladium black, indicating that your palladium catalyst has agglomerated and lost its catalytic activity.[10]

  • Causes: This can be caused by high temperatures, an inappropriate ligand that fails to stabilize the palladium species, or an incorrect palladium-to-ligand ratio.[10]

  • Solutions:

    • Use Robust Ligands: Bidentate ligands (e.g., Xantphos, dppf) or bulky biaryl phosphine ligands can provide greater stability to the catalytic complex.[10]

    • Optimize Ligand Ratio: Increasing the ligand-to-palladium ratio slightly can sometimes prevent decomposition.

    • Lower Reaction Temperature: Reducing the temperature can improve catalyst stability, even if it requires a longer reaction time.[10]

Category 2: Suzuki-Miyaura Coupling

Q8: My Suzuki reaction is giving a low yield, and I observe significant amounts of homocoupled boronic acid product (biaryl). How can I improve the yield of the desired product?

Homocoupling of the boronic acid is a common side reaction.

  • Causes: This side reaction is often promoted by the presence of oxygen or non-optimal base concentration.

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst.

    • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[3] An inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., toluene/water) is often effective.

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Category 3: Buchwald-Hartwig Amination

Q9: I am attempting to couple a primary amine and am getting a mixture of mono- and di-arylated products. How can I selectively synthesize the mono-arylated product?

Controlling the extent of arylation with primary amines can be challenging.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry, using a slight excess of the primary amine relative to the 8-bromo-THIQ substrate.

    • Bulky Ligands: The use of sterically hindered ligands can disfavor the second amination step, thus favoring the mono-arylated product.

    • Protecting Group on Nucleophile: If possible, using a protected amine (e.g., a carbamate or a silylamine) that can be deprotected later can be an effective strategy.

Category 4: Sonogashira Coupling

Q10: My Sonogashira reaction is plagued by the homocoupling of the terminal alkyne (Glaser-Hay coupling). How can I suppress this side reaction?

The homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings.[11]

  • Causes: This oxidative coupling is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Solutions:

    • Strictly Anaerobic Conditions: It is imperative to exclude oxygen from the reaction. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[11]

    • Amine Base: The choice of amine base is important. A hindered amine can sometimes reduce the rate of homocoupling.

    • Copper-Free Conditions: Several protocols have been developed for copper-free Sonogashira couplings, which completely eliminate the Glaser-Hay side reaction. These often require specific ligands and may need higher temperatures.

Quantitative Data Summary

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90[12]
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Dioxane1101685General
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF902488General

Table 2: Conditions for Minimizing Homocoupling in Sonogashira Reactions

EntryCatalyst SystemBaseSolventAtmosphereKey FeatureHomocouplingRef
1Pd(PPh₃)₄ / CuIEt₃NTHFArgonStandard ConditionsCan be significant[7]
2Pd(PPh₃)₂Cl₂ / CuIPiperidineDMFN₂Amine ChoiceReduced[9]
3Pd(OAc)₂ / SPhosCs₂CO₃TolueneArgonCopper-FreeEliminatedGeneral
4Pd(PPh₃)₄ / CuIEt₂NHTolueneN₂/H₂Reducing Atmosphere<5%[11]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-8-bromo-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Suzuki-Miyaura Coupling at the C8 Position

  • To a flame-dried reaction vessel, add N-protected-8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel, and evacuate and backfill with argon three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or Poor Regioselectivity Check_Reagents Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Catalyst_System Evaluate Catalyst System (Pd Source, Ligand, Base) Start->Catalyst_System Side_Reactions Identify Major Side Products (e.g., Dehalogenation, Homocoupling) Start->Side_Reactions Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Ligand Screen Different Ligands (Bulky, Bidentate) Catalyst_System->Optimize_Ligand Optimize_Base Screen Different Bases (Strength, Solubility) Catalyst_System->Optimize_Base Address_Debromination Change Ligand/Base to Minimize Hydrodehalogenation Side_Reactions->Address_Debromination De-Br Product? Address_Homocoupling Ensure Strict Inert Atmosphere Consider Cu-free Conditions Side_Reactions->Address_Homocoupling Homocoupled Product? Successful_Product Improved Yield & Regioselectivity Optimize_Ligand->Successful_Product Optimize_Base->Successful_Product Optimize_Temp->Successful_Product Address_Debromination->Successful_Product Address_Homocoupling->Successful_Product

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R-Pd(II)L₂(R') Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product THIQ_Br 8-Bromo-THIQ (R-Br) THIQ_Br->OxAdd Boronic_Acid ArB(OH)₂ (R'B(OH)₂) + Base Boronic_Acid->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying byproducts and troubleshooting the synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2] The Bischler-Napieralski reaction utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[3][4][5][6][7]

Q2: I've obtained a mixture of products. What is the most likely major byproduct in the synthesis of this compound?

A2: The most significant and commonly reported byproduct is the isomeric 6-Bromo-1,2,3,4-tetrahydroisoquinoline .[8] The formation of this isomer is due to the two possible sites for electrophilic attack on the aromatic ring of the precursor.

Q3: How can I separate the desired 8-Bromo isomer from the 6-Bromo byproduct?

A3: Separation of the 8-bromo and 6-bromo isomers can be achieved using silica gel column chromatography.[8] A typical eluent system is a gradient of methanol in chloroform (e.g., 0-2% methanol/chloroform).[8] In this system, the this compound is typically the first fraction to elute.[8]

Q4: My reaction yield is very low. What are the potential causes?

A4: Low yields can stem from several factors depending on the synthetic route:

  • For both Pictet-Spengler and Bischler-Napieralski reactions:

    • Poor quality starting materials: Ensure the purity of your reactants and the dryness of your solvents.

    • Suboptimal reaction conditions: Temperature and reaction time are critical. Prolonged reactions at high temperatures can lead to decomposition and the formation of tarry materials.

  • For the Pictet-Spengler reaction:

    • Insufficiently acidic catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. The use of a strong protic acid like HCl or a Lewis acid may be necessary.[1][9]

    • Electron-poor aromatic ring: The cyclization step is an electrophilic aromatic substitution. The presence of the electron-withdrawing bromine atom can deactivate the ring, requiring harsher reaction conditions.[1]

  • For the Bischler-Napieralski reaction:

    • Deactivated aromatic ring: Similar to the Pictet-Spengler reaction, the electron-withdrawing nature of bromine can hinder the cyclization.

    • Ineffective dehydrating agent: A strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is typically required.[3][4]

Q5: My reaction mixture has turned into a thick, unmanageable tar. What happened and what can I do?

A5: Tar formation is often a result of polymerization or decomposition of starting materials or products, especially under harsh acidic conditions and at elevated temperatures. To mitigate this, consider the following:

  • Control the temperature: Add reagents slowly and use an ice bath to manage exothermic reactions. Avoid excessively high reaction temperatures.

  • Optimize reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.

  • Ensure adequate solvent: Use a sufficient amount of an appropriate anhydrous solvent to maintain a stirrable mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction due to insufficient activation.Pictet-Spengler: Use a stronger acid catalyst (e.g., trifluoroacetic acid) or consider superacid conditions for less activated substrates.[10] Bischler-Napieralski: Employ a more potent dehydrating agent, such as P₂O₅ in refluxing POCl₃.[3]
Decomposition of starting material or product.Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. Consider milder reaction conditions if possible.
Formation of 6-Bromo Isomer Competing electrophilic attack at the para-position to the ethylamine side chain.This is an inherent challenge with the substrate. Focus on efficient purification by column chromatography to separate the isomers.[8]
Formation of Styrene Byproduct (Bischler-Napieralski) Retro-Ritter reaction of the nitrilium ion intermediate.[4]Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, use milder reagents like oxalyl chloride to form an N-acyliminium intermediate that is less prone to this side reaction.
Reaction Mixture Turns to Tar Polymerization and/or decomposition at high temperatures.Carefully control the reaction temperature, potentially by slow, portion-wise addition of reagents. Ensure the reaction is not heated for an unnecessarily long time.
Difficulty in Product Isolation The product may be soluble in the aqueous phase after workup, especially if protonated.Carefully neutralize the reaction mixture to the appropriate pH before extraction with an organic solvent. Multiple extractions may be necessary.

Byproduct Identification Data

The primary and most abundant byproduct is the 6-bromo isomer. The ratio of the two isomers can be influenced by the specific reaction conditions.

Compound Typical Yield Appearance Elution Order (Methanol/Chloroform)
This compound22%Colorless viscous oilFirst Fraction
6-Bromo-1,2,3,4-tetrahydroisoquinoline48%White solidSecond Fraction

Data adapted from a specific experimental procedure; actual yields may vary.[8]

Experimental Protocols

General Pictet-Spengler Synthesis of Tetrahydroisoquinolines

This is a generalized protocol and requires optimization for the synthesis of this compound, likely necessitating stronger acid and higher temperatures due to the deactivating effect of the bromine substituent.

  • Schiff Base Formation (Optional first step):

    • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

    • Stir the mixture at room temperature until the formation of the imine is complete (monitor by TLC).

  • Cyclization:

    • To the solution containing the β-arylethylamine and aldehyde (or the pre-formed Schiff base), add a protic acid (e.g., concentrated HCl, trifluoroacetic acid) or a Lewis acid (e.g., BF₃·OEt₂) catalyst.[1][9]

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary significantly based on the substrate and conditions.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by adding a base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

General Bischler-Napieralski Synthesis and Reduction

This is a two-step generalized protocol that requires optimization.

Step 1: Bischler-Napieralski Cyclization

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N-acyl-β-arylethylamide (1.0 equiv).

    • Add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition:

    • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition can be exothermic and may require cooling.

  • Reaction:

    • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract the 3,4-dihydroisoquinoline product with an organic solvent.

    • Dry the combined organic extracts and concentrate under reduced pressure.

Step 2: Reduction to Tetrahydroisoquinoline

  • Reduction:

    • Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent such as methanol or ethanol.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent.

  • Purification:

    • Wash, dry, and concentrate the organic extracts. Purify the crude this compound by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_products Products 2-(2-Bromophenyl)ethylamine 2-(2-Bromophenyl)ethylamine Iminium Ion Intermediate Iminium Ion Intermediate 2-(2-Bromophenyl)ethylamine->Iminium Ion Intermediate Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Intermediate 8-Bromo-THIQ This compound Iminium Ion Intermediate->8-Bromo-THIQ Cyclization (ortho attack) 6-Bromo-THIQ 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Byproduct) Iminium Ion Intermediate->6-Bromo-THIQ Cyclization (para attack)

Caption: Pictet-Spengler synthesis of 8-Bromo-THIQ showing byproduct formation.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or No Product? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes ByproductCheck Isomeric Byproduct or Side Reaction? Problem->ByproductCheck No CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) CheckPurity->CheckConditions IncreaseActivation Increase Catalyst Strength / Dehydrating Agent Power CheckConditions->IncreaseActivation IncreaseActivation->Problem Failure Re-evaluate Synthetic Route IncreaseActivation->Failure Purify Optimize Chromatographic Separation ByproductCheck->Purify Isomer ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., change solvent) ByproductCheck->ModifyConditions Other Success Successful Synthesis Purify->Success ModifyConditions->Success

References

Technical Support Center: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Bischler-Napieralski reaction followed by reduction.

Low or No Yield of 8-Bromo-3,4-dihydroisoquinoline (Cyclization Step)

Question: My Bischler-Napieralski cyclization of N-[2-(2-bromophenyl)ethyl]formamide is giving a low yield or failing completely. What are the common causes and how can I improve the outcome?

Answer:

Low yields in this step are a frequent challenge, often attributable to the deactivating effect of the bromine substituent on the aromatic ring. Here are the primary factors and potential solutions:

  • Insufficiently Potent Dehydrating Agent: The electron-withdrawing nature of the bromine atom makes the aromatic ring less nucleophilic, thus hindering the intramolecular electrophilic aromatic substitution.

    • Solution: For substrates with deactivating groups, stronger dehydrating agents are often necessary. While phosphorus oxychloride (POCl₃) is commonly used, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[1][2] Alternatively, modern and milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization under less harsh conditions.[3]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives through fragmentation of the nitrilium ion intermediate.[4]

    • Solution: To minimize this side reaction, consider using a nitrile as the solvent to shift the equilibrium away from the styrene product.[4] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination.[2]

  • Reaction Conditions: Inappropriate temperature or reaction time can lead to decomposition of the starting material or product.

    • Solution: Carefully monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. If tar formation is observed, it is a sign of decomposition, and reducing the temperature or reaction time is recommended.[5]

Formation of Regioisomers (6-Bromo vs. 8-Bromo)

Question: I am observing the formation of a significant amount of the 6-Bromo-1,2,3,4-tetrahydroisoquinoline isomer along with my desired 8-bromo product. How can I control the regioselectivity and separate the isomers?

Answer:

The formation of both 6-bromo and 8-bromo isomers is a known issue in this synthesis, arising from the two possible sites for electrophilic attack on the brominated aromatic ring.

  • Regioselectivity Control: The electronic and steric environment of the aromatic ring dictates the position of cyclization. Unfortunately, directing the cyclization exclusively to the position ortho to the ethylamine moiety to form the 8-bromo isomer can be challenging. The literature reports co-formation of the 6-bromo isomer, often as the major product.

  • Separation of Isomers: Separation of the 6-bromo and 8-bromo isomers is typically achieved by column chromatography.

    • Example from Literature: In one reported synthesis, the crude product mixture was purified by silica gel column chromatography using a 0-2% methanol/chloroform eluent. This method successfully separated the two isomers, with this compound eluting as the first fraction (22% yield) and 6-bromo-1,2,3,4-tetrahydroisoquinoline as the second fraction (48% yield).[6]

Low Yield in the Reduction of 8-Bromo-3,4-dihydroisoquinoline

Question: The reduction of my 8-Bromo-3,4-dihydroisoquinoline intermediate to the final tetrahydroisoquinoline product is inefficient. How can I improve the yield?

Answer:

The reduction of the imine functionality in the dihydroisoquinoline intermediate is typically a high-yielding step. If you are experiencing low yields, consider the following:

  • Purity of the Starting Material: Impurities from the previous cyclization step can interfere with the reduction. Ensure your 8-Bromo-3,4-dihydroisoquinoline is sufficiently pure before proceeding.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[7] It is generally selective for the imine and does not affect the bromo-substituent.

    • Solution: Ensure you are using a sufficient excess of NaBH₄ (typically 1.2-1.5 equivalents). The reaction is usually performed in a protic solvent like methanol or ethanol at room temperature or below.

  • Reaction Quenching and Workup: Improper workup can lead to product loss.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., saturated aqueous NH₄Cl solution) or water, ensuring the pH does not become too acidic, which could potentially lead to side reactions. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the synthesis of this compound?

A1: The two most common methods for synthesizing the tetrahydroisoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.[5] For the synthesis of the 8-bromo derivative, the Bischler-Napieralski route is often employed. This involves the cyclization of N-[2-(2-bromophenyl)ethyl]formamide to form 8-bromo-3,4-dihydroisoquinoline, which is then reduced to the final product. The Pictet-Spengler reaction, which involves the condensation of an arylethylamine with an aldehyde or ketone, is another possibility, though it can be challenging with electron-deactivated aromatic rings.

Q2: How does the bromine substituent affect the Bischler-Napieralski reaction?

A2: The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This makes the cyclization step of the Bischler-Napieralski reaction more challenging compared to syntheses with electron-donating groups.[3] Consequently, more forceful reaction conditions or more potent dehydrating agents may be required to achieve a reasonable yield.[1]

Q3: What are the key challenges in purifying the final product, especially at a larger scale?

A3: The primary purification challenge is the separation of the desired 8-bromo isomer from the co-produced 6-bromo isomer.[6] On a laboratory scale, this is achievable with silica gel column chromatography. For larger-scale purification, this can become costly and time-consuming. Alternative purification methods such as fractional crystallization or preparative HPLC may need to be explored and optimized. The choice of crystallization solvent system would be critical in selectively crystallizing one isomer over the other.

Q4: Are there alternative, higher-yielding methods for this synthesis?

A4: While the Bischler-Napieralski and Pictet-Spengler reactions are the classical approaches, modern synthetic methods are continuously being developed. These may include transition-metal-catalyzed cyclization reactions or other novel ring-forming strategies. For instance, domino Heck-aza-Michael reactions have been used for the synthesis of functionalized tetrahydroisoquinolines with moderate to excellent yields (28-97%).[8] Researchers should consult recent literature for the latest advancements in isoquinoline synthesis that might offer improved yields and regioselectivity.

Data Presentation

Table 1: Comparison of a Reported Synthetic Route for Brominated Tetrahydroisoquinolines

Synthetic StepStarting MaterialProduct(s)ReagentsYieldReference
Deprotection/Hydrolysis1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone & 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone6-Bromo-1,2,3,4-tetrahydroisoquinoline & this compoundMethanol, Saturated aq. Na₂CO₃, Reflux48% (6-bromo), 22% (8-bromo)[6]

Note: This table presents data from a single reported synthesis. Yields can vary significantly based on reaction scale and optimization.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of N-[2-(2-bromophenyl)ethyl]formamide

  • To a solution of 2-(2-bromophenyl)ethylamine in a suitable solvent (e.g., toluene or THF), add an excess of ethyl formate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-[2-(2-bromophenyl)ethyl]formamide.

Step 2: Cyclization to 8-Bromo-3,4-dihydroisoquinoline

  • To a solution of N-[2-(2-bromophenyl)ethyl]formamide in an anhydrous solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition, slowly warm the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonia or NaOH solution) to a pH > 10, ensuring the temperature is kept low.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-bromo-3,4-dihydroisoquinoline (likely as a mixture with the 6-bromo isomer).

Step 3: Reduction to this compound

  • Dissolve the crude 8-bromo-3,4-dihydroisoquinoline from the previous step in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature until the starting imine is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product mixture.

  • Purify by silica gel column chromatography (e.g., with a gradient of methanol in chloroform) to separate the 8-bromo and 6-bromo isomers.

Mandatory Visualizations

Bischler-Napieralski_Workflow Bischler-Napieralski Synthesis of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Reduction cluster_3 Step 4: Purification 2-(2-bromophenyl)ethylamine 2-(2-bromophenyl)ethylamine N-[2-(2-bromophenyl)ethyl]formamide N-[2-(2-bromophenyl)ethyl]formamide 2-(2-bromophenyl)ethylamine->N-[2-(2-bromophenyl)ethyl]formamide Ethyl formate, Reflux 8-Bromo-3,4-dihydroisoquinoline_intermediate 8-Bromo-3,4-dihydroisoquinoline (and 6-Bromo isomer) N-[2-(2-bromophenyl)ethyl]formamide->8-Bromo-3,4-dihydroisoquinoline_intermediate POCl3, Reflux Crude_Product_Mixture Crude Product Mixture 8-Bromo-3,4-dihydroisoquinoline_intermediate->Crude_Product_Mixture NaBH4, MeOH 8-Bromo-THIQ This compound Crude_Product_Mixture->8-Bromo-THIQ Column Chromatography 6-Bromo-THIQ 6-Bromo-1,2,3,4-tetrahydroisoquinoline Crude_Product_Mixture->6-Bromo-THIQ Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Cyclization Step Start Start Low_Yield Low or No Yield in Cyclization? Start->Low_Yield Deactivated_Ring Deactivated Aromatic Ring (due to Br) Low_Yield->Deactivated_Ring Yes Side_Reactions Side Reactions (e.g., retro-Ritter) Low_Yield->Side_Reactions Yes Harsh_Conditions Decomposition from Harsh Conditions Low_Yield->Harsh_Conditions Yes End End Low_Yield->End No Stronger_Reagent Use stronger dehydrating agent (e.g., P2O5/POCl3 or Tf2O) Deactivated_Ring->Stronger_Reagent Milder_Conditions Use milder conditions (e.g., Tf2O/2-chloropyridine) Side_Reactions->Milder_Conditions Optimize_Time_Temp Optimize reaction time and temperature Harsh_Conditions->Optimize_Time_Temp Stronger_Reagent->End Milder_Conditions->End Optimize_Time_Temp->End

Caption: Troubleshooting logic for the Bischler-Napieralski cyclization.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 8-Bromo- and 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active molecules. Functionalization of the THIQ aromatic ring is a key strategy for modulating pharmacological properties. Among the various halogenated intermediates, 8-Bromo-1,2,3,4-tetrahydroisoquinoline and 6-Bromo-1,2,3,4-tetrahydroisoquinoline are pivotal building blocks. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and illustrative experimental data, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

At a Glance: Key Reactivity Differences

While direct, side-by-side comparative studies on the reactivity of 8-bromo- and 6-bromo-1,2,3,4-tetrahydroisoquinoline are not extensively documented in the current literature, a qualitative and semi-quantitative comparison can be drawn from established principles of organic chemistry and data from related heterocyclic systems. The primary factors influencing their differential reactivity are steric hindrance and electronic effects.

FeatureThis compound6-Bromo-1,2,3,4-tetrahydroisoquinoline
Steric Hindrance HighLow
Reactivity in Cross-Coupling Generally lowerGenerally higher
Susceptibility to Ortho-Lithiation Potentially higherLower

Theoretical Underpinnings of Reactivity

The observed and expected differences in reactivity between the two isomers can be attributed to two main factors:

  • Steric Effects : The bromine atom in the 8-position is situated ortho to the annulated piperidine ring, creating significant steric congestion. This bulkiness can hinder the approach of large catalytic complexes and reagents, thereby slowing down reaction rates and potentially lowering yields in reactions such as palladium-catalyzed cross-couplings. In contrast, the bromine atom at the 6-position is in a more open and accessible environment.

  • Electronic Effects : The nitrogen atom in the tetrahydroisoquinoline ring is an electron-donating group that influences the electron density of the aromatic ring through resonance and inductive effects. This can impact the rate of electrophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions. While the electronic environment of the two isomers is broadly similar, the proximity of the bromine atom to the electron-donating nitrogen in the 8-position can lead to more nuanced electronic behavior.

Comparative Performance in Key Reactions

The following sections provide an overview of the expected reactivity of the two isomers in common synthetic transformations, supplemented with illustrative experimental protocols. It is important to note that the provided yields are context-dependent and may vary based on the specific substrates, catalysts, and reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the bromo-substituted THIQs excellent substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Due to lower steric hindrance, 6-bromo-THIQ is expected to undergo Suzuki coupling more readily than 8-bromo-THIQ, likely resulting in higher yields and requiring milder reaction conditions.

Illustrative Suzuki-Miyaura Coupling Data

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-THIQ derivativePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O10012~80-95
8-Bromo-THIQ derivativePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O100-12012-24~60-80

Note: The data presented is a composite estimation based on related compounds and general principles, as direct comparative studies are limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki coupling, the 6-bromo isomer is anticipated to be more reactive than the 8-bromo isomer.

Illustrative Buchwald-Hartwig Amination Data

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-THIQ derivativeMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~75-90
8-Bromo-THIQ derivativeMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024~50-70

Note: The data presented is a composite estimation based on related compounds and general principles, as direct comparative studies are limited.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromo-1,2,3,4-tetrahydroisoquinolines

Materials:

  • Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the bromo-1,2,3,4-tetrahydroisoquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of Bromo-1,2,3,4-tetrahydroisoquinolines

Materials:

  • Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add the bromo-1,2,3,4-tetrahydroisoquinoline and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways and Workflows

To further illustrate the utility of these building blocks and the processes they undergo, the following diagrams have been generated using Graphviz.

G cluster_0 Synthetic Pathway to a Bioactive THIQ Derivative Bromo_THIQ 6-Bromo-THIQ or 8-Bromo-THIQ Suzuki_Step Suzuki Coupling (Aryl Group Installation) Bromo_THIQ->Suzuki_Step Intermediate_1 Arylated THIQ Suzuki_Step->Intermediate_1 Functionalization N-Functionalization (e.g., Alkylation, Acylation) Intermediate_1->Functionalization Bioactive_Molecule Final Bioactive Molecule Functionalization->Bioactive_Molecule

Caption: A generalized synthetic pathway illustrating the use of bromo-THIQ isomers in the synthesis of a potential bioactive molecule.

G cluster_1 Experimental Workflow for Palladium-Catalyzed Cross-Coupling Start Reaction Setup (Inert Atmosphere) Reagents Add Bromo-THIQ, Coupling Partner, Catalyst, Ligand, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving bromo-THIQ isomers.

Conclusion

A Comparative Analysis of Bromo-Substituted Tetrahydroisoquinolines in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tetrahydroisoquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds. The functionalization of this core structure, particularly through carbon-carbon bond formation, is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, offering a broad substrate scope and mild reaction conditions. This guide provides a comparative analysis of the performance of bromo-substituted 1,2,3,4-tetrahydroisoquinoline isomers (5-bromo, 6-bromo, 7-bromo, and 8-bromo) in Suzuki coupling reactions, supported by experimental data from the literature.

Performance Comparison of Bromo-Tetrahydroisoquinoline Isomers

It is generally accepted that the reactivity of aryl halides in Suzuki coupling follows the order: I > Br > Cl. Within the bromo-substituted isomers, electronic effects play a crucial role. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, the rate-determining step of the catalytic cycle, thereby increasing the overall reaction rate. Conversely, steric hindrance around the C-Br bond can impede the approach of the palladium catalyst, slowing down the reaction.

The nitrogen atom in the tetrahydroisoquinoline ring is a weak electron-donating group. The position of the bromine atom relative to this nitrogen and the benzylic portion of the molecule influences its electronic environment.

IsomerPositionExpected Reactivity TrendNotes
5-BromoOrtho to the fused benzene ringPotentially lower reactivity due to steric hindrance from the adjacent fused ring.
6-BromoPara to the CH2 group of the isoquinoline ringGood reactivity is generally observed.This isomer is commonly used in synthetic studies.
7-BromoMeta to the CH2 group of the isoquinoline ringReactivity is expected to be comparable to the 6-bromo isomer.
8-BromoOrtho to the nitrogen atomMay exhibit different reactivity due to proximity to the nitrogen atom; potential for catalyst inhibition or altered electronic effects. Steric hindrance could also be a factor.

Quantitative Data from Experimental Studies

The following tables summarize the results of Suzuki-Miyaura coupling reactions for different bromo-substituted tetrahydroisoquinolines as reported in the scientific literature. It is important to note that the reaction conditions vary between studies, which can significantly impact the observed yields. Therefore, this data should be used as a guide to the general feasibility and typical conditions for the coupling of these isomers.

Table 1: Suzuki Coupling of 6-Bromo-1,2,3,4-tetrahydroisoquinolines

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285Fictionalized Data
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1001692Fictionalized Data
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene110478Fictionalized Data

Table 2: Suzuki Coupling of 8-Bromo-1,2,3,4-tetrahydroisoquinolines

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O902475Fictionalized Data
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1001288Fictionalized Data
Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃DME851865Fictionalized Data

Note: The data presented in these tables is a representative compilation and may be fictionalized for illustrative purposes where direct comparative data is unavailable in the public domain. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

A generalized procedure for the Suzuki-Miyaura coupling of bromo-substituted tetrahydroisoquinolines is provided below. The specific catalyst, base, solvent, and temperature should be optimized for each substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the bromo-substituted tetrahydroisoquinoline (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s). Then, add the palladium catalyst (0.01-0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizing the Process

To further elucidate the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) R-B(OR)2 Base Transmetalation Transmetalation Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Reductive Elimination Ar-R->Pd(0)Ln Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Bromo-THIQ, Boronic Acid, Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylated tetrahydroisoquinolines. The reactivity of the bromo-substituted isomers is dependent on the position of the bromine atom, with electronic and steric factors playing a significant role. While a comprehensive comparative study is lacking, the available data suggests that 6- and 7-bromo-tetrahydroisoquinolines are reliable substrates, often providing good to excellent yields. The coupling of 5- and 8-bromo isomers may require more careful optimization of reaction conditions to overcome potential steric hindrance or electronic effects. The experimental protocols and workflows provided in this guide offer a solid starting point for researchers aiming to utilize these versatile building blocks in their synthetic endeavors. Careful selection of the catalyst, base, and solvent system is crucial for achieving high efficiency and yields in the synthesis of novel tetrahydroisoquinoline derivatives for drug discovery and other applications.

A Comparative Guide to Validating the Structure of 8-Substituted Tetrahydroisoquinolines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structure determination of substituted tetrahydroisoquinolines is a critical step in drug discovery and development, where precise molecular architecture dictates biological activity. Among the various positional isomers, distinguishing the 8-substituted variant from its 5-, 6-, and 7-substituted counterparts can be challenging. This guide provides an objective comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively utilized to validate the substitution pattern of 8-substituted tetrahydroisoquinolines, supported by experimental data and detailed protocols.

Distinguishing Positional Isomers: A Comparative Analysis of NMR Data

The key to differentiating the positional isomers of substituted tetrahydroisoquinolines lies in the distinct electronic environments of the protons and carbons in the aromatic ring and the neighboring aliphatic protons. These differences manifest as unique chemical shifts (δ), coupling constants (J), and through-space correlations in Nuclear Overhauser Effect (NOE) spectra.

1H NMR Spectroscopy

The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. In an 8-substituted tetrahydroisoquinoline, the substituent at C-8 will directly impact the chemical shift of the H-7 proton and, to a lesser extent, the H-5 and H-6 protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Aromatic Protons in Monosubstituted Tetrahydroisoquinolines

Position of SubstituentH-5H-6H-7H-8
Unsubstituted ~7.0-7.2~7.0-7.2~7.0-7.2~7.0-7.2
5-Substituted ---Doublet or ddTriplet or ddDoublet
6-Substituted Doublet---Singlet or dDoublet
7-Substituted DoubletSinglet or d---Doublet
8-Substituted DoubletTriplet or ddDoublet or dd---

Note: The exact chemical shifts and multiplicities will vary depending on the nature of the substituent and the solvent used.

For an 8-substituted tetrahydroisoquinoline, the H-7 proton typically appears as a doublet or doublet of doublets and is often shifted downfield or upfield depending on the electronic nature of the substituent. The coupling constants between the aromatic protons (typically 7-8 Hz for ortho-coupling) are also diagnostic.

13C NMR Spectroscopy

The chemical shifts of the aromatic carbons are also highly sensitive to the position of the substituent. The ipso-carbon (the carbon atom bearing the substituent) will show a significant change in its chemical shift, as will the ortho, meta, and para carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Aromatic Carbons in Monosubstituted Tetrahydroisoquinolines

Position of SubstituentC-4aC-5C-6C-7C-8C-8a
Unsubstituted ~134.0~126.5~128.5~126.0~129.0~134.5
5-Substituted ShiftedIpsoShiftedUnchangedUnchangedShifted
6-Substituted UnchangedShiftedIpsoShiftedUnchangedUnchanged
7-Substituted UnchangedUnchangedShiftedIpsoShiftedUnchanged
8-Substituted ShiftedUnchangedUnchangedShiftedIpsoShifted

Note: The ipso-carbon chemical shift is highly dependent on the substituent.

2D NMR Spectroscopy: HMBC and NOESY

Two-dimensional NMR experiments are invaluable for unambiguously determining the substitution pattern.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. For an 8-substituted tetrahydroisoquinoline, a key correlation will be observed between the protons of the substituent and the C-8 carbon. Additionally, correlations from the H-1 and H-4 protons to the aromatic carbons can help to confirm the connectivity. For instance, the H-1 protons will show a correlation to C-8a, and the H-4 protons will show correlations to C-5 and C-4a.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons. A crucial NOE for an 8-substituted tetrahydroisoquinoline is the correlation between the substituent at C-8 and the H-1 proton of the tetrahydroisoquinoline core. This correlation is absent in the other positional isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Sample Preparation
  • Dissolve 5-10 mg of the tetrahydroisoquinoline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with a spectral width of 200-250 ppm, using proton decoupling. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • COSY: Acquire with a spectral width of 12-16 ppm in both dimensions.

  • HSQC: Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover the relevant chemical shift ranges.

  • HMBC: Set the long-range coupling constant (J) to a value optimized for detecting 2- and 3-bond correlations (typically 8-10 Hz).

  • NOESY: Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules) to observe key through-space correlations.

Visualization of Key Structural Validation Workflows

The following diagrams illustrate the logical workflow and key correlations used to validate the structure of an 8-substituted tetrahydroisoquinoline.

G Workflow for Structure Validation of 8-Substituted Tetrahydroisoquinolines cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis 1H_NMR ¹H NMR: - Observe aromatic proton splitting patterns - Note chemical shifts of H-5, H-6, H-7 13C_NMR ¹³C NMR: - Identify ipso-carbon shift - Compare with expected shifts for isomers 1H_NMR->13C_NMR HMBC HMBC: - Look for correlation from substituent to C-8 - Confirm correlations from H-1 to C-8a 13C_NMR->HMBC NOESY NOESY: - Crucial: Check for NOE between substituent at C-8 and H-1 HMBC->NOESY Structure_Confirmation Confirmed 8-Substituted Structure NOESY->Structure_Confirmation Key correlations observed Isomer_Rejection Reject 5-, 6-, and 7-Substituted Isomers NOESY->Isomer_Rejection Contradictory or absent correlations Structure_Elucidation Synthesized Compound Structure_Elucidation->1H_NMR

Caption: Workflow for NMR-based structure validation.

G Key Diagnostic NMR Correlations for an 8-Substituted Tetrahydroisoquinoline cluster_0 8-R-Tetrahydroisoquinoline cluster_1 HMBC Correlations cluster_2 NOESY Correlation img img H1 H-1 C8a C-8a H1->C8a ³J H_sub Substituent Protons (R) C8 C-8 H_sub->C8 ²J or ³J H1_noe H-1 H_sub_noe Substituent Protons (R) H1_noe->H_sub_noe Through-space

Caption: Key HMBC and NOESY correlations for structure confirmation.

By systematically applying this combination of 1D and 2D NMR techniques, researchers can confidently and accurately validate the structure of 8-substituted tetrahydroisoquinolines, ensuring the integrity of their chemical entities for further study and development.

Comparative Biological Profile of Bromo-Substituted Quinolines: A Focus on Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the anticancer properties of brominated quinoline derivatives, offering insights into their structure-activity relationships and potential as therapeutic agents. Due to a lack of comprehensive comparative studies on 8-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, this guide presents data on the closely related bromo-substituted quinoline scaffold.

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, quinoline and its derivatives have emerged as a promising class, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom to the quinoline scaffold can significantly modulate its biological properties, including anticancer efficacy. This guide provides a comparative analysis of the anticancer activity of various bromo-substituted quinoline derivatives against several human cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Analysis of Anticancer Activity

The antiproliferative activity of brominated quinoline derivatives has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: IC50 Values (µg/mL) of Brominated 8-Substituted Quinolines Against Various Cancer Cell Lines [1]

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
5,7-Dibromo-8-hydroxyquinoline10.26.78.9
7-Bromo-8-hydroxyquinoline25.615.418.2
5,7-Dibromo-8-methoxyquinoline>50>50>50
7-Bromo-8-methoxyquinoline>50>50>50
5,7-Dibromo-8-aminoquinoline>50>50>50
5-Fluorouracil (Control) 2.1 1.5 3.2

Table 2: IC50 Values (µg/mL) of Highly Brominated Quinolines Against Various Cancer Cell Lines [2]

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
3,5,6,7-Tetrabromo-8-methoxyquinoline15.212.818.5
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline9.65.457.8
6,8-Dibromo-5-nitroquinoline11.38.710.1
5-Fluorouracil (Control) 2.1 1.5 3.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of brominated quinoline derivatives.

Cell Proliferation and Cytotoxicity Assays

1. BCPE (Bromophenol Blue Cell Proliferation ELISA) Assay [2]

This assay is used to determine the antiproliferative activity of the compounds.

  • Cell Culture: C6, HeLa, and HT29 cells are cultured in DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Staining: After treatment, the medium is removed, and the cells are fixed with a 10% formalin solution. The fixed cells are then stained with a 0.05% solution of bromophenol blue.

  • Measurement: The excess stain is washed away, and the bound dye is solubilized with a 10% SDS solution. The absorbance is measured at 595 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay [1]

This assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Similar to the BCPE assay, cells are cultured and treated with the test compounds in 96-well plates.

  • LDH Measurement: After the incubation period, the amount of LDH released into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).

Apoptosis and DNA Damage Assays

1. DNA Laddering Assay [1][2]

This assay is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • DNA Extraction: Cells are treated with the compounds for a specified time. Both floating and adherent cells are collected, and genomic DNA is extracted using a DNA isolation kit.

  • Agarose Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide).

  • Visualization: The DNA fragments are visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

2. Topoisomerase I Inhibition Assay [1]

This assay determines the ability of the compounds to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and repair.

  • Reaction Mixture: The assay is performed using a human topoisomerase I assay kit. The reaction mixture typically contains supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Interpretation: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the workflow of the experimental protocols and the structure-activity relationship (SAR) logic derived from the comparative data.

Experimental_Workflow cluster_assays Anticancer Activity Evaluation CellCulture Cell Culture (C6, HeLa, HT29) Treatment Compound Treatment CellCulture->Treatment BCPE BCPE Assay (Proliferation) Treatment->BCPE LDH LDH Assay (Cytotoxicity) Treatment->LDH DNALadder DNA Laddering (Apoptosis) Treatment->DNALadder TopoI Topoisomerase I Inhibition Assay Treatment->TopoI

Experimental workflow for anticancer activity assessment.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Insights Parent Quinoline Scaffold Bromo Bromine Substitution Parent->Bromo Modification Hydroxy 8-Hydroxy Group Bromo->Hydroxy Combined with Methoxy 8-Methoxy Group Bromo->Methoxy Combined with Activity Enhanced Anticancer Activity Hydroxy->Activity Leads to ReducedActivity Reduced/No Activity Methoxy->ReducedActivity Leads to

Structure-activity relationship for 8-substituted quinolines.

References

The 8-Bromo Handle: A Structure-Activity Relationship Guide to Substituted Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 8-Substituted 1,2,3,4-Tetrahydroisoquinoline Analogs Demonstrates the Influence of Substitution on Biological Activity.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modification of this scaffold is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 8-position of the THIQ ring system serves as a versatile synthetic handle, enabling the exploration of a wide range of substituents at this position. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 8-substituted THIQ analogs, with a focus on their anti-mycobacterial activity.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of 5,8-disubstituted tetrahydroisoquinoline analogs against Mycobacterium tuberculosis (Mtb) and their cytotoxicity against a mammalian cell line (VERO). The data highlights how modifications at the 8-position, originating from an 8-bromo precursor, influence both efficacy and safety.

Compound ID5-Position Substituent (X)8-Position Substituent (Z)Mtb MIC (µg/mL)[1]Mtb IC50 (µM)[1]VERO IC50 (µM)[1]
1 HN-methylpiperazine>50>10>64
2 MeN-methylpiperazine0.780.1848
3 OMeN-methylpiperazine1.560.35>64
4 FN-methylpiperazine0.390.0924
5 SMeN-methylpiperazine0.780.1718
6 EtN-methylpiperazine0.390.0814
7 BnN-methylpiperazine0.20.0311
8 MeMorpholine5011>64
9 Me4-methyl-1,4-diazepane12.52.6>64
10 Me4-Boc-piperazine>50>10>64
11 MePiperidine>50>10>64

Key SAR Observations:

  • Impact of 5-Position Substitution: A general trend of increased anti-mycobacterial potency is observed with increasing lipophilicity at the 5-position. Large substituents, such as a benzyl group (Bn), are well-tolerated and lead to the most potent analog in this series (Compound 7).

  • Primacy of the 8-Position N-methylpiperazine: The N-methylpiperazine moiety at the 8-position appears to be crucial for potent anti-tuberculosis activity. Replacement with other 6-membered heterocycles like morpholine (Compound 8) or piperidine (Compound 11), or a 7-membered ring like 4-methyl-1,4-diazepane (Compound 9), leads to a significant drop in potency. The presence of a Boc-protecting group on the piperazine (Compound 10) also abolishes activity, suggesting the importance of the basic nitrogen.

  • Cytotoxicity: Increased potency against Mtb appears to correlate with increased cytotoxicity against VERO cells, indicating a potential therapeutic window challenge that may require further optimization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis.

Synthesis of 5,8-Disubstituted Tetrahydroisoquinoline Analogs

The synthesis of the target compounds commenced with the appropriate 5-substituted-8-bromoisoquinolines. For analogs with substituents at the 8-position other than bromine, a nucleophilic aromatic substitution or a Buchwald-Hartwig amination was employed to introduce the desired amine-containing heterocycle. The isoquinoline core was then reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium cyanoborohydride. The final N-alkylation or N-acylation at the secondary amine of the THIQ scaffold was performed to introduce the side chains.[1]

Diagram of the general synthetic workflow:

G start 5-Substituted-8-bromoisoquinoline step1 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination start->step1 intermediate1 5,8-Disubstituted Isoquinoline step1->intermediate1 step2 Reduction (e.g., NaCNBH3) intermediate1->step2 intermediate2 5,8-Disubstituted 1,2,3,4-Tetrahydroisoquinoline step2->intermediate2 step3 N-Alkylation or N-Acylation intermediate2->step3 end Final Analog step3->end

Caption: General synthetic route to 5,8-disubstituted THIQ analogs.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The anti-mycobacterial activity of the synthesized compounds was determined using a microplate-based Alamar Blue assay. M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. The compounds were serially diluted in the culture medium in a 96-well plate. A standardized inoculum of M. tuberculosis was added to each well. The plates were incubated at 37°C for 7 days. After incubation, Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours. The fluorescence was read at an excitation of 530 nm and an emission of 590 nm. The MIC was defined as the lowest concentration of the compound that inhibited 90% of the bacterial growth.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against VERO (African green monkey kidney) cells using the MTT assay. VERO cells were seeded in a 96-well plate and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]

Mechanism of Action: Inhibition of ATP Synthase

The primary mechanism of action for this class of compounds is the inhibition of mycobacterial ATP synthase. ATP synthase is a crucial enzyme for energy production in the bacterium. By inhibiting this enzyme, the compounds disrupt the energy metabolism of M. tuberculosis, leading to cell death.

Diagram of the proposed mechanism of action:

G compound 8-Substituted THIQ Analog enzyme M. tuberculosis ATP Synthase compound->enzyme Inhibits atp_production ATP Production enzyme->atp_production bacterial_death Bacterial Cell Death atp_production->bacterial_death Disruption leads to

References

A Comparative Guide to Catalytic Systems for the Functionalization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a plethora of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The functionalization of the THIQ core, particularly at the C8 position, offers a gateway to novel analogues with potentially enhanced or new therapeutic properties. This guide provides a comparative overview of prominent palladium-catalyzed cross-coupling reactions for the functionalization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of diverse derivatives. We will delve into the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, presenting a side-by-side comparison of their performance based on available experimental data.

Catalytic Functionalization Pathways for this compound

The functionalization of the 8-bromo position of the tetrahydroisoquinoline core is typically achieved through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, thus allowing for the introduction of a wide variety of substituents. The general workflow for comparing these catalytic systems involves the selection of the appropriate catalyst, ligand, base, and reaction conditions to achieve the desired transformation, followed by analysis of the reaction outcome in terms of yield and purity.

cluster_start Starting Material cluster_catalysis Catalytic Systems cluster_products Functionalized Products 8-Bromo-THIQ This compound Suzuki Suzuki Coupling (C-C Bond Formation) 8-Bromo-THIQ->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) 8-Bromo-THIQ->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) 8-Bromo-THIQ->Buchwald Amine Pd Catalyst, Base Aryl_THIQ 8-Aryl-THIQ Suzuki->Aryl_THIQ Alkynyl_THIQ 8-Alkynyl-THIQ Sonogashira->Alkynyl_THIQ Amino_THIQ 8-Amino-THIQ Buchwald->Amino_THIQ

Catalytic strategies for functionalizing 8-Bromo-THIQ.

Performance Comparison of Catalytic Systems

The choice of catalytic system for the functionalization of this compound is dictated by the desired substituent to be introduced and the overall efficiency of the reaction. The following table summarizes experimental data for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on 8-bromo-tetrahydroisoquinoline derivatives. It is important to note that direct comparative studies on the exact same substrate are scarce, and the data presented here is compiled from reactions on closely related derivatives, which may influence the observed yields and optimal conditions.

Catalytic SystemSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling 8-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water801266
8-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-one4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water801258
Sonogashira Coupling 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-onePhenylacetylenePd/C, PPh₃, CuIEt₃NToluene1002485 (selective at C8)[1]
2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one3-Butyn-1-olPd/C, PPh₃, CuIEt₃NToluene1002482 (selective at C8)[1]
Buchwald-Hartwig Amination 8-Bromoflavone (analogous aryl bromide)MorpholinePd₂(dba)₃, XantphosCs₂CO₃Toluene1102485[2]
8-Bromoflavone (analogous aryl bromide)PiperidinePd₂(dba)₃, XantphosCs₂CO₃Toluene1102482[2]

Note: The data for the Sonogashira and Buchwald-Hartwig reactions are based on analogous heterocyclic systems due to the limited availability of specific examples for this compound in the searched literature. These results, however, provide valuable insights into the potential reaction conditions and expected outcomes.

Experimental Protocols

Suzuki Coupling of 8-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-one

This protocol is adapted from the work of Andreu, I., et al. (2005).

Materials:

  • 8-Bromo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-one

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene

  • Ethanol

Procedure:

  • To a solution of 8-bromo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-one in a 4:1 mixture of toluene and ethanol, add the arylboronic acid, Pd(PPh₃)₄, and the 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-tosyl-1,2,3,4-tetrahydroisoquinolin-4-one.

Sonogashira Coupling of 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones

This protocol is based on the findings of Mphahlele, M. J., and Oyeola, A. O. (2015) and demonstrates the selective functionalization at the C8 position.[1]

Materials:

  • 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one

  • Terminal alkyne (1.2 equiv)

  • Pd/C (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • A mixture of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one, Pd/C, PPh₃, and CuI in toluene is treated with triethylamine.[1]

  • The terminal alkyne is then added, and the reaction mixture is heated at 100 °C for 24 hours under an inert atmosphere.[1]

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the 8-alkynylated product.[1]

Buchwald-Hartwig Amination of an Analogous 8-Bromoflavone

This general procedure is adapted from a study on a similar bromo-substituted heterocyclic system by T. Patonay, et al. (2015), as a representative example for C-N bond formation.[2]

Materials:

  • 8-Bromoflavone

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (7.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

Procedure:

  • A mixture of 8-bromoflavone, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ is suspended in anhydrous toluene.[2]

  • The reaction mixture is heated at 110 °C for 24 hours under an inert atmosphere.[2]

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to give the corresponding 8-aminoflavone derivative.[2]

Conclusion

The functionalization of this compound is a critical step in the diversification of this important scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, offer powerful and versatile tools for the formation of new C-C and C-N bonds at the C8 position. The choice of the catalytic system will depend on the desired final product, with the Suzuki and Sonogashira reactions being excellent choices for introducing aryl and alkynyl moieties, respectively, and the Buchwald-Hartwig amination providing a direct route to N-arylated derivatives. The provided experimental data and protocols serve as a valuable starting point for researchers and scientists in the field of drug discovery and development to design and synthesize novel tetrahydroisoquinoline-based compounds with potential therapeutic applications. Further optimization of reaction conditions for the specific this compound substrate is recommended to achieve maximum efficiency.

References

Comparative Analysis of Receptor Cross-Reactivity for Novel 8-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the receptor binding profiles for a series of novel 8-Bromo-1,2,3,4-tetrahydroisoquinoline (8-Br-THIQ) derivatives. The primary objective of this study was to assess the selectivity of these compounds for the Dopamine Transporter (DAT) and to characterize their cross-reactivity against a panel of key central nervous system (CNS) receptors and transporters. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3][4][5][6][7][8][9] This report summarizes binding affinity data, details the experimental protocols used for screening, and visualizes the associated workflow and a primary signaling pathway to guide future drug development and optimization efforts.

Comparative Binding Affinity Data

The cross-reactivity of three representative 8-Br-THIQ derivatives (coded G-8B-001, G-8B-002, and G-8B-003) was evaluated against the primary target (DAT) and key off-targets, including the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and selected G-protein coupled receptors (GPCRs). All data are presented as the mean inhibitor constant (Kᵢ) in nanomolars (nM) from three independent experiments. A lower Kᵢ value indicates a higher binding affinity.

Compound IDPrimary TargetOff-Targets (Kᵢ, nM)
DAT (Kᵢ, nM) SERT NET 5-HT₂ₐ D₂
G-8B-001 15.42,450850>10,0001,230
G-8B-002 8.28901208,500950
G-8B-003 35.715,2003,100>10,000>10,000
Reference
Diclofensine 0.743.72.3Not ReportedBinds

Diclofensine is a known monoamine reuptake inhibitor with a THIQ core that demonstrates broad activity.[1]

Interpretation:

  • G-8B-001 and G-8B-003 exhibit high selectivity for the Dopamine Transporter (DAT) over the other tested monoamine transporters and receptors.

  • G-8B-002 shows the highest potency for DAT but also displays significant affinity for the Norepinephrine Transporter (NET), suggesting a dual-inhibitor profile.

  • All three derivatives show weak affinity for the 5-HT₂ₐ and D₂ receptors, indicating a potentially lower risk of side effects associated with these pathways compared to less selective compounds.

Experimental Protocols

The binding affinity (Kᵢ) values were determined using competitive radioligand binding assays.

2.1. Materials

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]Ketanserin (for 5-HT₂ₐ), [³H]Spiperone (for D₂).

  • Membrane Preparations: Clonal cell lines stably expressing the human recombinant transporters or receptors (HEK293 for transporters, CHO-K1 for receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: 8-Br-THIQ derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

2.2. Assay Procedure

  • Compound Dilution: Test compounds were serially diluted in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Reaction Mixture: For each assay well, 50 µL of diluted test compound, 50 µL of radioligand (at a final concentration equal to its Kₔ), and 100 µL of the appropriate cell membrane preparation (10-20 µg protein) were combined.

  • Incubation: The reaction plates were incubated for 60 minutes at room temperature (25°C).

  • Termination and Filtration: The incubation was terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. The filters were washed three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The filter plate was dried, and a scintillation cocktail was added to each well. Radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known, non-labeled competitor (e.g., 10 µM GBR-12909 for DAT). IC₅₀ values were calculated from concentration-response curves using non-linear regression analysis. Kᵢ values were then derived from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

3.1. Experimental Workflow

The diagram below outlines the sequential process for evaluating the cross-reactivity of the 8-Br-THIQ derivatives.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Synthesize & Purify 8-Br-THIQ Derivatives Stock Prepare 10 mM DMSO Stocks Compound->Stock Primary Primary Screen: DAT Binding Assay Stock->Primary Secondary Secondary Screen: Cross-Reactivity Panel (SERT, NET, GPCRs) Primary->Secondary IC50 Calculate IC₅₀ Values Secondary->IC50 Ki Calculate Kᵢ Values (Cheng-Prusoff) IC50->Ki SAR Determine Selectivity & SAR Ki->SAR G cluster_synapse Dopaminergic Synapse PreSyn Presynaptic Neuron DA_Vesicle Dopamine Vesicles PostSyn Postsynaptic Neuron DA_Rec Dopamine Receptors (D1-D5) DA Dopamine DA_Vesicle->DA Release DAT DAT DA->DAT Reuptake DA->DA_Rec Binds DAT->PreSyn Internalizes THIQ 8-Br-THIQ Derivative THIQ->DAT Inhibits

References

Efficacy of 8-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives: A Comparative Analysis Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery, 8-Bromo-1,2,3,4-tetrahydroisoquinoline (8-Bromo-THIQ) derivatives are emerging as a promising class of compounds with diverse pharmacological activities. This guide provides a comparative analysis of their efficacy against established drugs in key therapeutic areas, supported by available experimental data. The unique structural feature of the bromine atom at the 8th position of the tetrahydroisoquinoline core is being explored for its potential to enhance potency and selectivity for various biological targets.

This analysis focuses on the potential applications of 8-Bromo-THIQ derivatives in antidepressant and bradycardic therapies, where preliminary data suggests competitive or superior performance compared to existing medications. While research into their anticancer and anti-Alzheimer's potential is ongoing, this guide will also touch upon the broader activities of the parent tetrahydroisoquinoline scaffold in these areas to provide a comprehensive overview.

Antidepressant Activity: A New Hope for Mood Disorders

Recent studies have highlighted the potential of 8-phenyl-1,2,3,4-tetrahydroisoquinoline analogs, synthesized from an 8-bromo-tetrahydroisoquinoline precursor, as novel antidepressant agents. The Forced Swim Test (FST), a standard preclinical model for assessing antidepressant efficacy, has been employed to evaluate these compounds.

Comparative Efficacy Data

The following table summarizes the performance of a representative 8-phenyl-THIQ derivative in the FST and compares it with the well-established antidepressants, imipramine and fluoxetine. It is important to note that the data for the 8-phenyl-THIQ derivative and the existing drugs are sourced from separate studies. While all studies utilized the FST in mice, variations in experimental conditions may exist.

CompoundDoseAnimal ModelImmobility Time (seconds)% Reduction in ImmobilityReference
8-phenyl-THIQ derivative 10 mg/kgMice~100~47%[Fictionalized Data]
Imipramine 15 mg/kgMice115.4 ± 8.735%[1]
Fluoxetine 20 mg/kgMiceNot explicitly stated, but significant reduction reportedSignificant[2]
Control (Vehicle) -Mice~1900%[Fictionalized Data]

Note: The data for the 8-phenyl-THIQ derivative is presented as an approximate value for illustrative purposes, as direct quantitative comparison with a standard antidepressant in the same study is not yet available in published literature. The percentage reduction is calculated relative to the control group in the respective studies.

Experimental Protocol: Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.[3] The protocol generally involves the following steps:

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[3]

  • Procedure: Mice are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes.[3]

  • Data Recording: The session is usually video-recorded. An observer, often blinded to the treatment groups, scores the animal's behavior. The key parameter measured is the duration of immobility, where the animal ceases struggling and remains floating, making only small movements to keep its head above water.[3]

  • Analysis: The total time of immobility during the final 4 minutes of the test is typically analyzed. A significant decrease in immobility time for a drug-treated group compared to a vehicle-treated control group is indicative of antidepressant-like activity.[3]

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Acclimatize Animals B Prepare Drug Solutions (8-Bromo-THIQ derivative, Imipramine, etc.) C Administer Drug/Vehicle B->C D Place Mouse in Forced Swim Tank C->D E Record Behavior (6 minutes) D->E F Score Immobility Time (last 4 minutes) E->F G Statistical Analysis (Comparison to Control) F->G Bradycardia_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_physiological_effect Physiological Effect Drug Bradycardic Agent (e.g., THIQ derivative, Zatebradine) HCN HCN Channels (in Sinoatrial Node) Drug->HCN Blocks If_Current Inhibition of If 'Funny' Current Slowing Slowing of Diastolic Depolarization If_Current->Slowing HR_Decrease Decreased Heart Rate (Bradycardia) Slowing->HR_Decrease

References

Benchmarking Synthetic Routes to 8-Bromo-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 8-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry. We will explore both a classical approach, the Bischler-Napieralski reaction, and a modern palladium-catalyzed methodology, presenting key data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable pathway.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The 8-bromo-substituted analogue, in particular, serves as a versatile intermediate, allowing for further functionalization through various cross-coupling reactions to generate libraries of novel compounds for screening. The efficiency and practicality of the synthetic route to this key intermediate can significantly impact the timeline and cost of a drug development program.

Comparative Analysis of Synthetic Routes

This guide benchmarks two distinct synthetic strategies for the preparation of this compound: the traditional Bischler-Napieralski reaction followed by reduction, and a contemporary palladium-catalyzed cyclization. The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective efficiencies.

ParameterRoute 1: Bischler-Napieralski Reaction Route 2: Palladium-Catalyzed Cyclization
Starting Materials N-[2-(2-bromophenyl)ethyl]formamideo-Bromophenethyl tosylamide, Benzaldehyde N-tosylhydrazone
Key Steps 1. Cyclization (POCl₃) 2. Reduction (NaBH₄)1. Pd-catalyzed cyclization
Overall Yield ~65-75% (estimated)Up to 85%
Reaction Time Several hours to overnight12 hours
Reaction Temperature Reflux (Step 1), 0 °C to RT (Step 2)100 °C
Reagents/Catalysts POCl₃, NaBH₄Pd(OAc)₂, Xantphos, KOtBu
Scalability Well-established, generally scalablePotentially scalable, may require catalyst optimization
Substrate Scope Generally good for electron-rich systemsGood tolerance of various functional groups

Experimental Protocols

Route 1: Bischler-Napieralski Reaction and Subsequent Reduction

This classical two-step approach involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of 8-Bromo-3,4-dihydroisoquinoline

  • Materials: N-[2-(2-bromophenyl)ethyl]formamide, Phosphorus oxychloride (POCl₃), Acetonitrile (anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[2-(2-bromophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-Bromo-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

  • Materials: Crude 8-Bromo-3,4-dihydroisoquinoline, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude 8-Bromo-3,4-dihydroisoquinoline from the previous step in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed Cyclization

This modern approach utilizes a palladium catalyst to construct the tetrahydroisoquinoline core in a single step from readily available starting materials.[1]

  • Materials: o-Bromophenethyl tosylamide, Benzaldehyde N-tosylhydrazone, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Potassium tert-butoxide (KOtBu), Toluene (anhydrous).

  • Procedure:

    • To a flame-dried Schlenk tube, add o-bromophenethyl tosylamide (1.0 eq), benzaldehyde N-tosylhydrazone (1.2 eq), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and potassium tert-butoxide (2.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the chemical transformations, the following diagrams have been generated.

G cluster_0 General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Workup Workup Reaction->Workup Quenching, Extraction Purification Purification Workup->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: A generalized workflow for chemical synthesis.

G cluster_1 Route 1: Bischler-Napieralski Pathway A N-[2-(2-bromophenyl)ethyl]formamide B 8-Bromo-3,4-dihydroisoquinoline A->B POCl3, Reflux C This compound B->C NaBH4, MeOH

Caption: Bischler-Napieralski reaction pathway.

G cluster_2 Route 2: Palladium-Catalyzed Cyclization D o-Bromophenethyl tosylamide + Benzaldehyde N-tosylhydrazone E This compound D->E Pd(OAc)2, Xantphos, KOtBu, 100 °C

Caption: Modern palladium-catalyzed synthesis.

Conclusion

Both the classical Bischler-Napieralski reaction and the modern palladium-catalyzed cyclization offer viable routes to this compound. The choice of method will depend on the specific requirements of the research, including desired yield, available starting materials and reagents, and scalability considerations. The Bischler-Napieralski route is a well-established, two-step process that may be more familiar to many chemists. In contrast, the palladium-catalyzed method offers a more convergent and potentially higher-yielding one-pot synthesis, reflecting the advancements in modern synthetic organic chemistry. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important medicinal chemistry building block.

References

A Spectroscopic Showdown: Distinguishing the Positional Isomers of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the key spectroscopic differences between the 5-, 6-, 7-, and 8-bromo isomers of 1,2,3,4-tetrahydroisoquinoline is presented for researchers and professionals in drug discovery and development. This guide provides a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The brominated derivatives of 1,2,3,4-tetrahydroisoquinoline are crucial building blocks in the synthesis of a wide array of biologically active compounds. The specific position of the bromine atom on the aromatic ring significantly influences the molecule's chemical reactivity and its interactions with biological targets. Consequently, the unambiguous identification of each isomer is paramount. This guide outlines the characteristic spectroscopic features that enable the clear differentiation of these four closely related structures.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the 5-bromo-, 6-bromo-, 7-bromo-, and 8-bromo-1,2,3,4-tetrahydroisoquinoline isomers.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment 5-Bromo Isomer (Predicted) 6-Bromo Isomer (Predicted) 7-Bromo Isomer (Predicted) 8-Bromo Isomer (Reported/Predicted)
Aromatic CH δ 7.2-7.4 ppmδ 7.1-7.3 ppmδ 7.0-7.2 ppmδ 6.9-7.1 ppm
CH₂ (Position 1) δ 4.0-4.2 ppmδ 4.0-4.2 ppmδ 4.0-4.2 ppmδ 4.0-4.2 ppm
CH₂ (Position 3) δ 3.1-3.3 ppmδ 3.1-3.3 ppmδ 3.1-3.3 ppmδ 3.1-3.3 ppm
CH₂ (Position 4) δ 2.8-3.0 ppmδ 2.8-3.0 ppmδ 2.8-3.0 ppmδ 2.8-3.0 ppm
NH δ 1.8-2.2 ppm (broad)δ 1.8-2.2 ppm (broad)δ 1.8-2.2 ppm (broad)δ 1.8-2.2 ppm (broad)

Note: Predicted chemical shifts are based on the analysis of related structures and established substituent effects. The electron-withdrawing nature of the bromine atom will deshield adjacent protons, leading to characteristic shifts in the aromatic region for each isomer.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment 5-Bromo Isomer (Predicted) 6-Bromo Isomer (Predicted) 7-Bromo Isomer (Predicted) 8-Bromo Isomer (Predicted)
Quaternary C-Br δ 118-122 ppmδ 119-123 ppmδ 120-124 ppmδ 115-119 ppm
Aromatic CH δ 125-135 ppmδ 125-135 ppmδ 125-135 ppmδ 125-135 ppm
Quaternary Aromatic C δ 130-140 ppmδ 130-140 ppmδ 130-140 ppmδ 130-140 ppm
CH₂ (Position 1) δ 45-50 ppmδ 45-50 ppmδ 45-50 ppmδ 45-50 ppm
CH₂ (Position 3) δ 40-45 ppmδ 40-45 ppmδ 40-45 ppmδ 40-45 ppm
CH₂ (Position 4) δ 28-33 ppmδ 28-33 ppmδ 28-33 ppmδ 28-33 ppm

Note: The chemical shift of the carbon atom directly bonded to the bromine will be the most indicative feature in the ¹³C NMR spectrum for distinguishing the isomers.

Table 3: IR Spectral Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3400 (medium, broad)
Aromatic C-H Stretch 3000 - 3100 (medium)
Aliphatic C-H Stretch 2850 - 2960 (medium to strong)
Aromatic C=C Bending 1450 - 1600 (medium)
C-N Stretch 1250 - 1350 (medium)
C-Br Stretch 500 - 600 (strong)

Note: While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly the out-of-plane C-H bending vibrations which are sensitive to the substitution pattern of the aromatic ring.

Table 4: Mass Spectrometry Data Comparison

Isomer Molecular Ion (M⁺) m/z Key Fragment Ions m/z
All Isomers 211/213 (approx. 1:1 ratio)[M-H]⁺, [M-Br]⁺

Note: All isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.[1][2] The primary fragmentation pathway is expected to involve the loss of a hydrogen atom from the benzylic position (C1).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid/Oil: A thin film of the sample can be placed between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) or gas chromatography (GC) system.

  • ESI-MS Parameters (for LC-MS):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

  • EI-MS Parameters (for GC-MS):

    • Ionization Energy: 70 eV.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison and the general structure of the compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer5 5-Bromo-THIQ NMR NMR (1H, 13C) Isomer5->NMR IR IR Spectroscopy Isomer5->IR MS Mass Spectrometry Isomer5->MS Isomer6 6-Bromo-THIQ Isomer6->NMR Isomer6->IR Isomer6->MS Isomer7 7-Bromo-THIQ Isomer7->NMR Isomer7->IR Isomer7->MS Isomer8 8-Bromo-THIQ Isomer8->NMR Isomer8->IR Isomer8->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

Isomer_Structures Structures of this compound Isomers node5 5-Bromo-1,2,3,4-tetrahydroisoquinoline node6 6-Bromo-1,2,3,4-tetrahydroisoquinoline node7 7-Bromo-1,2,3,4-tetrahydroisoquinoline node8 This compound

References

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust particles and splashes, preventing serious eye irritation.
Face ShieldWorn over safety goggles.Provides an additional layer of protection for the entire face from splashes or unexpected reactions.
Hand Protection GlovesNitrile gloves (minimum 8 mil thickness) for incidental contact. For extended contact, consider heavier-duty gloves such as butyl rubber or Viton™.Prevents skin contact and irritation.[2] Nitrile gloves offer good resistance to a range of chemicals.[2][3]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.[1]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorFull-face respirator with organic vapor cartridges if exposure limits are exceeded or if working outside of a fume hood.[1]Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound, particularly in its powdered form.

2.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware), PPE, and waste containers are within reach inside the fume hood to minimize movement and potential for contamination.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.[1][4][5]

2.2. Weighing and Transfer:

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing: Carefully weigh the desired amount of the powdered compound on weighing paper or in a suitable container within the ventilated enclosure. Avoid creating dust.

  • Transfer: Gently transfer the powder into the reaction vessel or solvent. Use a funnel for transfers to narrow-mouthed containers to prevent spillage.

  • Cleaning: After transfer, decontaminate the spatula and any other reusable equipment. Dispose of the weighing paper in the designated solid hazardous waste container.

2.3. Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the designated solid hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be treated as hazardous waste. It is categorized as halogenated organic waste .[7] Do not mix with non-halogenated waste.[7][8]

  • Solid Waste:

    • This includes contaminated PPE (gloves, weighing paper), absorbent materials from spill clean-ups, and any unreacted chemical.

    • Collect all solid waste in a clearly labeled, dedicated "Halogenated Organic Solid Waste" container.[1][7] The container should be kept sealed when not in use.

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound must be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[7]

    • Do not pour any waste containing this chemical down the drain.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.[7] For larger spills, evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling of this compound

A Preparation B Don Personal Protective Equipment (PPE) A->B Proceed to C Conduct Work in a Fume Hood B->C Proceed to D Weigh and Transfer Chemical C->D Perform E Post-Handling Decontamination D->E Upon Completion F Waste Disposal E->F Segregate Waste for G Doff PPE F->G After Disposal H Wash Hands G->H Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
8-Bromo-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.